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D-erythro-Sphingosine, D9

Cat. No.: B1164850
M. Wt: 309
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Description

Overview of Sphingolipid Biology and Homeostasis

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886). wikipedia.orgnih.gov They are essential components of eukaryotic cell membranes, contributing to the structural integrity and fluidity of the lipid bilayer. nih.govplos.org Beyond their structural role, sphingolipids and their metabolites are critical players in a vast array of cellular processes, including signal transduction, cell recognition, proliferation, differentiation, and programmed cell death (apoptosis). wikipedia.orgnih.govmdpi.comfrontiersin.org

The synthesis and breakdown of sphingolipids are tightly regulated to maintain cellular homeostasis. nih.gov This metabolic network can be broadly divided into three main pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway. frontiersin.orgoatext.com The de novo pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then converted to dihydrosphingosine (sphinganine). nih.govmdpi.com Dihydroceramide (B1258172) is subsequently formed and then desaturated to produce ceramide, a central hub in sphingolipid metabolism. researchgate.net Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down to generate sphingosine. oatext.combiologists.comscispace.com The salvage pathway allows for the reuse of sphingosine to regenerate ceramide. mdpi.comnih.gov The balance between the levels of different sphingolipid metabolites, such as ceramide and its phosphorylated product, sphingosine-1-phosphate (S1P), is crucial for determining cell fate. mdpi.com

Table 1: Key Pathways in Sphingolipid Metabolism

Pathway Starting Molecules Key Intermediates Final Products Cellular Location
De Novo Synthesis Serine, Palmitoyl-CoA 3-Ketodihydrosphingosine, Dihydrosphingosine, Dihydroceramide, Ceramide Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Endoplasmic Reticulum, Golgi Apparatus
Salvage Pathway Complex Sphingolipids Sphingosine Ceramide Lysosomes, Endoplasmic Reticulum
Sphingomyelinase Pathway Sphingomyelin Ceramide Phosphocholine Plasma Membrane, Lysosomes

The Central Role of D-erythro-Sphingosine as a Bioactive Lipid Mediator

D-erythro-sphingosine, often simply referred to as sphingosine, is not merely a structural precursor but also a potent bioactive lipid mediator that influences a multitude of cellular signaling pathways. libretexts.orgcreative-proteomics.com It is a key player in the regulation of cell growth, apoptosis, and inflammation. oatext.comlibretexts.orgcreative-proteomics.com For instance, elevated levels of sphingosine can induce cell cycle arrest and promote apoptosis, making it a critical regulator of tissue homeostasis. creative-proteomics.com

One of the primary ways sphingosine exerts its effects is by modulating the activity of various protein kinases. nih.gov It is a known inhibitor of protein kinase C (PKC), a family of enzymes that play a central role in numerous signal transduction cascades. nih.govmedchemexpress.com By inhibiting PKC, sphingosine can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govmedchemexpress.com Furthermore, sphingosine can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), another powerful signaling molecule with often opposing effects. biologists.comcreative-proteomics.comnih.gov S1P typically promotes cell survival, proliferation, and migration by acting on a family of G protein-coupled receptors (S1PRs). nih.govmdpi.com The dynamic balance between sphingosine, ceramide, and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. mdpi.com

Significance of Stereoisomerism in Sphingolipid Function

The biological activity of sphingosine is highly dependent on its stereochemistry. Sphingosine has two chiral centers, leading to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. ontosight.airesearchgate.netbertin-bioreagent.com The naturally occurring and most biologically active form is D-erythro-sphingosine. bertin-bioreagent.com

The specific three-dimensional arrangement of the hydroxyl and amino groups in D-erythro-sphingosine is crucial for its recognition by enzymes and receptors. nih.gov For example, protein phosphatases PP1A and PP2A, which are activated by ceramide, show specificity for the D-erythro stereoisomer. nih.gov Similarly, the enzymes involved in sphingolipid metabolism, such as ceramide synthases and sphingosine kinases, exhibit a high degree of stereoselectivity. caymanchem.com

Studies comparing the effects of different stereoisomers have highlighted this importance. For instance, L-threo-sphingosine, while also showing some biological activity, often has different or less potent effects compared to the D-erythro form. caymanchem.comnih.gov In some cases, it can even have opposing actions. For example, D-erythro-sphingosine inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, whereas L-threo-sphingosine does not. caymanchem.com This stereospecificity underscores the precise molecular interactions that govern sphingolipid signaling and metabolism.

Rationale for Deuterium (B1214612) Labeling (D9) in Mechanistic and Analytical Studies

Deuterium-labeled compounds, such as D-erythro-Sphingosine, D9, are invaluable tools in biological research. medchemexpress.comcaymanchem.comglpbio.commedchemexpress.com In D9-sphingosine, nine hydrogen atoms in the terminal methyl and adjacent methylene (B1212753) groups of the aliphatic chain are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. caymanchem.com This labeling provides a distinct mass shift that is easily detectable by mass spectrometry (MS), making it an excellent internal standard for the accurate quantification of endogenous sphingosine levels in complex biological samples. avantiresearch.comavantiresearch.com

The use of deuterium-labeled standards is a cornerstone of modern lipidomics. acs.orggist.ac.kr By adding a known amount of the deuterated analog to a sample, researchers can correct for variations in sample extraction, processing, and instrument response, thereby enabling precise and reliable quantification of the unlabeled, naturally occurring lipid. caltech.eduresearchgate.net This approach, known as stable isotope dilution mass spectrometry, is essential for studying the subtle changes in sphingolipid levels that occur in various physiological and pathological conditions. scientificlabs.comsigmaaldrich.com

Furthermore, deuterium labeling can be used in metabolic flux analysis to trace the metabolic fate of sphingosine within cells. jst.go.jp By introducing a deuterated precursor, researchers can follow its incorporation into downstream metabolites, providing insights into the dynamics of sphingolipid synthesis and turnover. acs.orggist.ac.kr Because the substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties, this compound behaves almost identically to its unlabeled counterpart in biological systems, ensuring that the observed metabolic pathways are representative of the natural processes. medchemexpress.com

Properties

Molecular Formula

C18H28D9NO2

Molecular Weight

309

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

15,15,16,16,17,17,18,18,18-D9-2-Amino-octadec-4-ene-1,3-diol

Origin of Product

United States

Biosynthesis, Catabolism, and Interconversion Pathways of D Erythro Sphingosine

De Novo Sphingolipid Synthesis Originating from Serine and Palmitoyl-CoA

The de novo synthesis pathway builds sphingolipids from basic precursors, initiating in the endoplasmic reticulum. nih.govnih.govfrontiersin.orgnih.gov This process begins with the condensation of the amino acid L-serine and a fatty acyl-coenzyme A, typically palmitoyl-CoA. nih.govnih.govnih.gov

The first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govresearchgate.netnih.gov SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine). frontiersin.orgdntb.gov.uanih.govresearchgate.net

In mammals, SPT is a membrane-bound multimeric enzyme complex. The core catalytic unit is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits. nih.govresearchgate.net The activity of this complex is subject to intricate regulation by other proteins, ensuring homeostatic control of sphingolipid synthesis. For instance, ORMDL proteins act as negative regulators, sensing ceramide levels and inhibiting SPT activity when sphingolipid levels are high. nih.govresearchgate.net Conversely, other small proteins can associate with the complex to enhance its activity or alter its substrate specificity. nih.govresearchgate.net

ComponentTypeFunction
SPTLC1 Core SubunitEssential, non-redundant subunit of the SPT catalytic core. nih.govnih.gov
SPTLC2 Core SubunitCatalytic subunit that dimerizes with SPTLC1. nih.govresearchgate.net
SPTLC3 Core SubunitAn alternative catalytic subunit to SPTLC2, exhibiting distinct expression patterns and substrate preferences. nih.gov
ORMDL proteins Regulatory ProteinNegative regulators that inhibit SPT activity in response to ceramide levels. nih.govresearchgate.net
ssSPTa Regulatory ProteinA small subunit that can promote SPT activity and influence acyl-CoA substrate specificity. nih.govresearchgate.net

This table summarizes the key components of the mammalian Serine Palmitoyltransferase (SPT) complex and their primary functions in the regulation of de novo sphingolipid synthesis.

Following its synthesis by SPT, 3-ketosphinganine is rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine, also known as D-erythro-dihydrosphingosine. nih.govfrontiersin.orgresearchgate.net This sphinganine molecule is the direct saturated precursor to the sphingosine (B13886) backbone.

The conversion process is not direct but involves two critical enzymatic steps. First, sphinganine is N-acylated by a family of enzymes called (dihydro)ceramide synthases (CerS), which attach a fatty acyl-CoA to the amino group, forming dihydroceramide (B1258172). nih.govfrontiersin.org Subsequently, the enzyme dihydroceramide desaturase 1 (DES1) introduces the characteristic C4-C5 trans double bond into the sphingoid base backbone of dihydroceramide, converting it to ceramide. researchgate.net D-erythro-sphingosine is then generated when this ceramide is later hydrolyzed, as detailed in the salvage pathway. The introduction of this double bond is the definitive step that differentiates the sphingosine backbone from its saturated precursor, dihydrosphingosine. mdpi.com

Salvage Pathway of D-erythro-Sphingosine Formation from Complex Sphingolipids

The salvage pathway is a critical recycling mechanism that generates D-erythro-sphingosine from the breakdown of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. mdpi.comnih.gov This pathway is estimated to contribute between 50% and 90% of total sphingolipid biosynthesis, highlighting its importance in maintaining cellular sphingolipid homeostasis. nih.govbohrium.com The process primarily occurs in the endolysosomal system. nih.govresearchgate.net

A central step in the salvage pathway is the hydrolysis of ceramide. This reaction is catalyzed by a family of enzymes known as ceramidases (CDases), which cleave the N-acyl linkage of ceramide to release D-erythro-sphingosine and a free fatty acid. researchgate.netmdpi.comnih.govmdpi.com This action directly increases the cellular pool of free sphingosine, which can then be re-utilized for the synthesis of new ceramides (B1148491) or phosphorylated to form the signaling molecule sphingosine-1-phosphate. mdpi.com

There are five known ceramidases in humans, which are classified based on their optimal pH for activity. This pH-dependent activity corresponds to their primary subcellular locations and physiological roles. mdpi.com

Ceramidase TypeGene(s)Optimal pHPrimary Location
Acid Ceramidase ASAH1Acidic (pH 4.5-5.0)Lysosomes
Neutral Ceramidase ASAH2Neutral (pH 7.0-7.5)Plasma Membrane, Golgi, ER
Alkaline Ceramidase 1 ACER1Alkaline (pH 8.0-9.5)Endoplasmic Reticulum (ER), Golgi
Alkaline Ceramidase 2 ACER2Alkaline (pH 8.0-9.5)ER, Golgi
Alkaline Ceramidase 3 ACER3Alkaline (pH 8.0-9.5)ER, Golgi

This table outlines the major classes of human ceramidases, their corresponding genes, optimal pH for catalytic activity, and primary subcellular localizations. mdpi.comnih.gov

Complex glycosphingolipids (GSLs) from cellular membranes are internalized through endocytic pathways and transported to lysosomes for degradation. mdpi.comacs.org Within the lysosome, a series of specific lysosomal hydrolases sequentially cleave the sugar moieties from the ceramide backbone. nih.gov This stepwise degradation ultimately yields ceramide, which then becomes a substrate for acid ceramidase to produce D-erythro-sphingosine. researchgate.net This recycled sphingosine can be transported out of the lysosome to be re-acylated into ceramide in the endoplasmic reticulum or used for other metabolic purposes, thus completing the salvage cycle. mdpi.comnih.gov

Enzymatic Regulation of D-erythro-Sphingosine Levels

The cellular pool of D-erythro-sphingosine is precisely controlled by the coordinated action of several key enzymes that regulate its formation and consumption. The balance between these opposing enzymatic activities acts as a rheostat, determining the fate of sphingosine and its downstream metabolites. nih.gov

The primary regulatory nodes include:

Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme of the de novo pathway, its regulation is the main control point for the influx of new sphingoid bases into the cell. nih.gov

Ceramidases (CDases): These enzymes directly produce sphingosine by hydrolyzing ceramide. Their activity is crucial for the salvage pathway and for generating sphingosine for signaling purposes. nih.govmdpi.com

Ceramide Synthases (CerS): Acting in opposition to ceramidases, these enzymes acylate sphingosine to form ceramide, thereby reducing the free sphingosine pool. mdpi.comnih.gov

Sphingosine Kinases (SphK1 and SphK2): These enzymes phosphorylate sphingosine at the C1 hydroxyl group to generate sphingosine-1-phosphate (S1P). mdpi.com This reaction is a critical exit point from the sphingosine pool, committing it to either intracellular signaling, export, or irreversible degradation by S1P lyase. mdpi.comyoutube.com

The dynamic interplay between these enzymes ensures that the levels of D-erythro-sphingosine are maintained within a narrow range appropriate for cellular needs, preventing the accumulation of potentially cytotoxic levels while ensuring a sufficient supply for structural and signaling functions.

EnzymeMetabolic PathwayActionEffect on Free D-erythro-Sphingosine
Serine Palmitoyltransferase (SPT) De Novo SynthesisCatalyzes the first step of sphingoid base synthesis.Indirectly increases (via precursors)
Ceramidase (CDase) Salvage / CatabolismHydrolyzes ceramide to sphingosine and fatty acid. nih.govIncreases
Ceramide Synthase (CerS) Salvage / AnabolismAcylates sphingosine to form ceramide. nih.govDecreases
Sphingosine Kinase (SphK) Catabolism / SignalingPhosphorylates sphingosine to sphingosine-1-phosphate. mdpi.comDecreases

This table summarizes the key enzymes that directly regulate the cellular levels of free D-erythro-sphingosine, their pathway involvement, and their net effect on its concentration.

Sphingosine Kinase (SphK1/SphK2) Mediated Phosphorylation to Sphingosine-1-Phosphate (S1P)

The phosphorylation of D-erythro-sphingosine to sphingosine-1-phosphate (S1P) is a critical regulatory point in sphingolipid metabolism. This reaction is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. nih.govwikipedia.org These kinases transfer a phosphate (B84403) group from ATP to the primary hydroxyl group of sphingosine, a reaction that significantly alters the molecule's function and localization. frontiersin.orgnih.gov

SphK1 is predominantly found in the cytoplasm and can translocate to the plasma membrane upon activation. wikipedia.orgnih.gov The S1P generated by SphK1 can be exported from the cell to act as an extracellular signaling molecule by binding to a family of five G protein-coupled receptors (S1PR1-5). frontiersin.orgnih.gov This "inside-out" signaling pathway is crucial for processes such as cell migration, proliferation, and survival. frontiersin.org

In contrast, SphK2 is primarily localized to intracellular compartments, including the nucleus, endoplasmic reticulum, and mitochondria. wikipedia.orgnih.govelsevierpure.com The S1P produced by SphK2 is thought to have intracellular functions. nih.gov For instance, nuclear SphK2-generated S1P has been shown to regulate histone acetylation. nih.gov

The "sphingolipid rheostat" is a concept that describes the balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival S1P. nih.gov The activity of SphK1 and SphK2 is central to maintaining this balance. nih.gov Increased expression and activity of SphK1 are often observed in cancer, where it contributes to tumor growth and resistance to therapy. nih.govaacrjournals.org

FeatureSphingosine Kinase 1 (SphK1)Sphingosine Kinase 2 (SphK2)
Subcellular Localization Primarily cytoplasm, translocates to plasma membrane upon activation wikipedia.orgnih.govNucleus, endoplasmic reticulum, mitochondria wikipedia.orgnih.govelsevierpure.com
Primary Role of S1P Produced Extracellular signaling via S1P receptors frontiersin.orgnih.govIntracellular signaling nih.gov
Biological Functions Promotes cell survival, proliferation, migration, and inflammation frontiersin.orgnih.govRegulates histone acetylation, apoptosis nih.govnih.gov
Cancer Implication Often upregulated, promotes tumor growth and chemoresistance nih.govaacrjournals.orgRole is more complex and can be pro- or anti-tumorigenic nih.gov

Sphingosine-1-Phosphate Phosphatase (S1PP) and Lyase Activity in D-erythro-Sphingosine Regeneration and Degradation

The cellular levels of S1P are tightly controlled not only by its synthesis but also by its degradation and dephosphorylation. Two key enzymes in this process are sphingosine-1-phosphate phosphatase (S1PP) and sphingosine-1-phosphate lyase (S1PL).

S1PPs are responsible for the dephosphorylation of S1P, converting it back to D-erythro-sphingosine. mdpi.comnih.gov This reaction is a critical part of the "salvage pathway," which allows for the recycling of sphingosine for the synthesis of ceramides and other complex sphingolipids. nih.govnih.gov There are two main isoforms of S1PP, S1PP1 and S1PP2, which are localized to the endoplasmic reticulum. mdpi.com By regenerating sphingosine, S1PPs play a crucial role in regulating the sphingolipid rheostat, often opposing the pro-survival effects of S1P. nih.gov Overexpression of S1PP can lead to increased ceramide levels and apoptosis. nih.gov

S1P lyase (S1PL), on the other hand, catalyzes the irreversible degradation of S1P. nih.govnih.gov This enzyme cleaves S1P into two smaller molecules: trans-2-hexadecenal and ethanolamine (B43304) phosphate. nih.govacs.org This is the only exit point for the degradation of the sphingoid base backbone. nih.gov S1PL is located on the cytosolic face of the endoplasmic reticulum. nih.gov The activity of S1PL is crucial for maintaining low intracellular S1P levels and for providing precursors for the synthesis of other lipids, such as glycerophospholipids. nih.gov The irreversible nature of the S1PL reaction makes it a critical control point in sphingolipid metabolism. nih.gov

EnzymeLocationFunctionProductsPathway
Sphingosine-1-Phosphate Phosphatase (S1PP) Endoplasmic Reticulum mdpi.comDephosphorylates S1P to regenerate sphingosine mdpi.comnih.govD-erythro-sphingosine, PhosphateSalvage Pathway nih.govnih.gov
Sphingosine-1-Phosphate Lyase (S1PL) Cytosolic face of Endoplasmic Reticulum nih.govIrreversibly degrades S1P nih.govnih.govtrans-2-Hexadecenal, Ethanolamine Phosphate nih.govacs.orgCatabolic Pathway nih.gov

Interplay with Ceramide Synthases (CerS)

D-erythro-sphingosine is a direct precursor for the synthesis of ceramides, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govnih.gov There are six mammalian CerS isoforms (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. nih.govmdpi.com This specificity in acyl-CoA usage leads to the production of a diverse range of ceramide species, each with potentially distinct biological functions. nih.gov

The reaction catalyzed by CerS involves the formation of an amide bond between the amino group of D-erythro-sphingosine and the carboxyl group of a fatty acyl-CoA. birzeit.edu This process is a key component of both the de novo sphingolipid synthesis pathway and the salvage pathway, where sphingosine generated from the breakdown of complex sphingolipids is re-acylated to form ceramide. nih.govnih.gov

The activity of CerS is crucial for maintaining cellular homeostasis. For example, CerS1 preferentially uses C18:0-CoA and is highly expressed in the brain, while CerS2 has a preference for very long-chain fatty acyl-CoAs (C22:0-C24:0) and is abundant in the liver and kidneys. mdpi.commdpi.com The different ceramide species produced by these enzymes can have opposing effects on cellular processes. For instance, long-chain ceramides (e.g., C16:0 and C18:0) are often associated with the induction of apoptosis and insulin (B600854) resistance, whereas very long-chain ceramides may have protective roles. mdpi.com

The interplay between sphingosine kinases and ceramide synthases is a critical determinant of cell fate. When sphingosine is phosphorylated by SphKs to form S1P, it promotes cell survival and proliferation. nih.gov Conversely, when sphingosine is utilized by CerS to generate ceramides, it can lead to cell cycle arrest and apoptosis. birzeit.edu This metabolic branch point highlights the importance of the tightly regulated balance between these two key enzymes in sphingolipid metabolism.

Ceramide Synthase IsoformPrimary Acyl-CoA Substrate(s)Primary Tissue DistributionAssociated Biological Roles
CerS1 C18:0Brain mdpi.comNeuronal function, apoptosis
CerS2 C22:0, C24:0, C26:0Liver, Kidney, Brain nih.govmdpi.comMyelin maintenance, metabolic regulation
CerS3 C26:0 and longerTestis, SkinSpermatogenesis, skin barrier function
CerS4 C18:0, C20:0Skin, Heart, Skeletal MuscleKeratinocyte differentiation
CerS5 C16:0Lung, Head and NeckApoptosis, cell signaling mdpi.com
CerS6 C14:0, C16:0Intestine, KidneyPro-apoptotic signaling

Cellular and Molecular Functions of D Erythro Sphingosine

Regulation of Cell Proliferation and Apoptosis

D-erythro-sphingosine is a critical regulator of the delicate balance between cell proliferation and programmed cell death, or apoptosis. nih.gov Its influence is largely exerted through its role as a signaling molecule that can modulate the activity of key enzymes and signaling pathways. A significant body of research has demonstrated that D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), act as a rheostat that determines whether a cell will grow and divide or undergo apoptosis. nih.govnih.gov

One of the primary mechanisms by which D-erythro-sphingosine exerts its anti-proliferative and pro-apoptotic effects is through the inhibition of protein kinase C (PKC). nih.govsigmaaldrich.comnih.gov PKC is a family of enzymes that plays a central role in various signal transduction pathways that promote cell growth and survival. medchemexpress.com D-erythro-sphingosine has been shown to be a potent and selective inhibitor of PKC, with studies indicating its inhibitory action in various cell types, including human platelets. nih.govnih.gov This inhibition disrupts the signaling cascades that would normally promote cell proliferation. medchemexpress.com

Furthermore, D-erythro-sphingosine can directly induce apoptosis in various cancer cell lines, such as human leukemia HL-60 cells. sigmaaldrich.com This pro-apoptotic activity is linked to its ability to influence the expression and activity of proteins in the Bcl-2 family, which are key regulators of apoptosis. nih.gov For instance, exogenous sphingosine (B13886) has been shown to downregulate the anti-apoptotic protein Bcl-2 in HL-60 cells and suppress the expression of Bcl-xL in prostate cancer cells, thereby promoting apoptosis. nih.gov The pro-apoptotic effects of D-erythro-sphingosine are stereospecific, with the D-erythro isomer being the most potent in inducing apoptosis compared to other stereoisomers like L-threo-sphingosine. nih.gov

The signaling pathways involved in sphingosine-induced apoptosis are complex and can involve the modulation of other kinases beyond PKC. For example, sphingosine has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is another critical pathway for cell proliferation and survival. nih.gov The inhibition of MAPK activity by D-erythro-sphingosine further contributes to its ability to halt cell cycle progression and trigger apoptosis. nih.gov

Target Enzyme/PathwayEffect of D-erythro-SphingosineCell Type/SystemReference
Protein Kinase C (PKC)InhibitionIn vitro, Human Platelets nih.govsigmaaldrich.comnih.gov
Mitogen-Activated Protein Kinase (MAPK)InhibitionSolid tumor cell lines nih.gov
Bcl-2 Family ProteinsDownregulation of Bcl-2 and Bcl-xLHL-60, DU-145 prostate cancer cells nih.gov

Modulation of Cell Migration and Differentiation

D-erythro-sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are pivotal players in directing cell movement and guiding cellular differentiation processes. nih.gov While sphingosine itself can have effects, much of the regulation of cell migration is attributed to the actions of S1P, which is formed from the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). nih.gov S1P acts as an extracellular signaling molecule by binding to a family of five specific G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that orchestrate cell migration. nih.gov

This signaling axis is crucial in a variety of physiological and pathological processes, including embryonic development, immune cell trafficking, and wound healing. nih.govnih.gov For instance, S1P gradients are essential for the egress of lymphocytes from lymphoid organs. nih.gov In the context of cancer, the S1P/S1PR axis can promote tumor progression by enhancing the migratory and invasive capabilities of cancer cells. nih.gov

The modulation of cell migration by the sphingosine/S1P axis is intricately linked to the regulation of the cytoskeleton, which provides the mechanical force for cell movement. nih.gov S1P signaling can induce profound cytoskeletal rearrangements, leading to the formation of structures like lamellipodia and filopodia that are necessary for cell motility. nih.govportlandpress.com The specific outcome of S1P signaling on cell migration, whether it promotes or inhibits movement, can depend on the specific S1P receptors expressed by the cell. researchgate.net For example, S1P1 and S1P3 signaling generally promotes migration, whereas S1P2 activation can inhibit it. researchgate.net

In addition to migration, sphingolipids are involved in regulating cellular differentiation. The balance between ceramide, sphingosine, and S1P can influence the differentiation programs of various cell types. For example, sphingosine has been identified as an intracellular regulator of cellular differentiation. nih.gov

ProcessKey Molecule(s)Mechanism of ActionCellular ContextReference
Cell MigrationSphingosine-1-Phosphate (S1P)Activation of S1P receptors, leading to cytoskeletal rearrangement.Immune cells, Cancer cells nih.govnih.gov
Lymphocyte EgressS1PS1P gradients guide lymphocytes out of lymphoid organs.Lymphocytes nih.gov
Cellular DifferentiationD-erythro-SphingosineActs as an intracellular regulator.Various cell types nih.gov

Influence on Cytoskeletal Dynamics

The cytoskeleton, a dynamic network of protein filaments including actin microfilaments, microtubules, and intermediate filaments, is essential for maintaining cell shape, enabling cell movement, and organizing intracellular components. D-erythro-sphingosine and its metabolite S1P exert significant influence over the organization and dynamics of the cytoskeleton. nih.gov

The effects on the cytoskeleton are largely mediated by S1P and its interaction with its receptors, which triggers signaling pathways that modulate the activity of small GTPases of the Rho family, such as Rho, Rac, and Cdc42. researchgate.net These GTPases are master regulators of the actin cytoskeleton, controlling processes like actin polymerization, stress fiber formation, and the assembly of focal adhesions. researchgate.net

S1P-induced cytoskeletal remodeling is a key mechanism underlying its effects on cell migration and morphology. nih.govportlandpress.com For instance, S1P can induce the formation of stress fibers and the assembly of focal adhesions through the activation of Rho-mediated pathways. researchgate.net In other contexts, S1P signaling can lead to the formation of lamellipodia and filopodia, which are protrusive structures driven by actin polymerization that are crucial for cell motility. portlandpress.com The specific cytoskeletal changes elicited by S1P are cell-type specific and depend on the complement of S1P receptors and downstream signaling components present in the cell. nih.gov

Studies have shown that S1P can induce robust cytoskeletal rearrangements in a wide variety of cell systems. nih.gov This includes the regulation of cortical actin assembly, which is important for maintaining cell shape and integrity. portlandpress.com The ERM (ezrin, radixin, moesin) family of proteins, which link the plasma membrane to the actin cytoskeleton, are also regulated by sphingolipid signaling, further highlighting the intricate connection between D-erythro-sphingosine metabolism and cytoskeletal dynamics. portlandpress.comnih.gov

Cytoskeletal Component/ProcessModulatorEffectKey Downstream EffectorsReference
Actin CytoskeletonSphingosine-1-Phosphate (S1P)Reorganization, formation of stress fibers, lamellipodia, and filopodia.Rho family GTPases (Rho, Rac, Cdc42) portlandpress.comresearchgate.net
Cortical Actin AssemblyS1PRegulation- portlandpress.com
ERM ProteinsCeramide, S1PRegulation of phosphorylation and activity.- portlandpress.comnih.gov

Role in Membrane Structure and Organization

As a fundamental building block of sphingolipids, D-erythro-sphingosine is integral to the structure and organization of cellular membranes. creative-proteomics.com Sphingolipids, along with cholesterol and specific proteins, are key components of specialized membrane microdomains known as lipid rafts. nih.govmdpi.com These rafts are thought to be platforms for the organization of signaling molecules and the regulation of various cellular processes, including signal transduction and membrane trafficking. nih.gov

D-erythro-sphingosine itself, as well as its derivatives like ceramide and sphingomyelin (B164518), contributes to the unique biophysical properties of lipid rafts. nih.gov The presence of sphingolipids influences membrane fluidity, thickness, and curvature, which in turn can affect the function of membrane-associated proteins. creative-proteomics.comresearchgate.net For example, sphingolipids can interact directly with transmembrane proteins, modulating their conformation and activity. researchgate.net

Research has shown that D-erythro-sphingosine and its kinase, SphK1, can be localized to plasma membrane lipid rafts. nih.gov This localization is significant as it places the machinery for generating the signaling molecule S1P in close proximity to other signaling components that are also enriched in these microdomains. nih.gov The generation of S1P within lipid rafts can then lead to localized signaling events that influence cellular behavior. nih.gov

Furthermore, the organization of sphingolipids into distinct domains within the plasma membrane is not solely dependent on interactions with cholesterol, suggesting the existence of sphingolipid-enriched domains that are distinct from classical lipid rafts. pnas.org These domains can range in size from nanometers to micrometers and are dependent on the cortical actin cytoskeleton for their organization. pnas.org The presence of D-erythro-sphingosine and its derivatives in these domains underscores their fundamental role in creating a highly organized and compartmentalized membrane structure that is essential for proper cellular function. creative-proteomics.compnas.org

Membrane Component/StructureRole of D-erythro-Sphingosine/DerivativesFunctional ImplicationReference
Lipid RaftsStructural component (as part of sphingolipids).Organization of signaling platforms. nih.govmdpi.com
Sphingolipid-Enriched DomainsFormation of distinct membrane domains.Compartmentalization of membrane functions. pnas.org
Membrane Fluidity and IntegrityContributes to the biophysical properties of the membrane.Regulation of membrane protein function. creative-proteomics.com
Protein-Lipid InteractionsInteracts with membrane proteins.Modulation of protein conformation and activity. researchgate.net

Signal Transduction Mechanisms Involving D Erythro Sphingosine

Direct Enzymatic Inhibition and Activation

D-erythro-Sphingosine directly modulates the activity of several key enzymes involved in signal transduction, acting as both an inhibitor and an activator to fine-tune cellular responses.

Protein Kinase C (PKC) Inhibition

D-erythro-Sphingosine is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular functions. Its inhibitory action is competitive with respect to the binding of diacylglycerol (DAG) and phorbol (B1677699) esters to the regulatory domain of PKC. researchgate.netsigmaaldrich.com By interfering with the binding of these activators, sphingosine (B13886) effectively prevents the conformational changes required for PKC activation. This inhibition has been demonstrated to be a key mechanism by which sphingosine can counteract the signaling pathways initiated by DAG. researchgate.net The IC₅₀ for PKC inhibition by D-erythro-sphingosine has been reported to be approximately 2.8 µM. sigmaaldrich.com

Interactive Data Table: Inhibition of Protein Kinase C by D-erythro-Sphingosine

Parameter Description Value
Target Enzyme Protein Kinase C (PKC) -
Mechanism Competitive inhibition with diacylglycerol and phorbol esters -
Binding Site Regulatory domain -

| IC₅₀ | 2.8 µM | - |

Activation of Protein Phosphatase 2A (PP2A)

In contrast to its inhibitory effect on PKC, D-erythro-Sphingosine and its synthetic analogs have been shown to activate Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor. The activation of PP2A by sphingosine-like compounds is a critical component of their anti-proliferative and pro-apoptotic effects. This activation is thought to counteract the hyper-phosphorylation of proteins that drives cell growth and survival, thereby restoring normal cellular regulation.

Effects on Phosphatidic Acid Phosphohydrolase, Phospholipase D, and Diacylglycerol Kinase

D-erythro-Sphingosine also influences the enzymes involved in the metabolism of other lipid signaling molecules:

Phosphatidic Acid Phosphohydrolase (PAP): Research indicates that sphingosine can inhibit the activity of phosphatidic acid phosphohydrolase-2, an enzyme that converts phosphatidic acid to diacylglycerol. physiology.org This inhibition leads to an accumulation of phosphatidic acid, a signaling lipid in its own right.

Phospholipase D (PLD): Sphingosine has been found to stimulate the activity of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid. nih.govnih.govresearchgate.net Interestingly, the interaction between sphingosine and PLD is complex; it can synergistically enhance PLD activity in the presence of PKC activators, but under prolonged exposure, it can also be inhibitory. nih.govnih.gov This dual effect suggests a nuanced regulatory role for sphingosine in PLD signaling, likely dependent on the specific cellular context and the status of other signaling pathways like PKC. nih.govnih.gov

Diacylglycerol Kinase (DGK): D-erythro-Sphingosine has been shown to activate certain isoforms of Diacylglycerol Kinase (DGK), specifically DGKα. nih.gov DGK phosphorylates diacylglycerol to produce phosphatidic acid, thereby attenuating DAG-mediated signaling while simultaneously generating another lipid second messenger. The activation of DGK by sphingosine represents another mechanism by which it can modulate the balance between diacylglycerol and phosphatidic acid signaling pathways. nih.gov

Receptor-Mediated Signaling

Beyond its direct effects on enzymes, D-erythro-Sphingosine also functions as a ligand for specific cell surface and intracellular receptors, initiating distinct signaling cascades.

TRPM3 Channel Activation

D-erythro-Sphingosine has been identified as an activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel. researchgate.netbioscientifica.com This activation is specific, as other TRP channels are generally not responsive to sphingosine. researchgate.net The activation of TRPM3 by sphingosine leads to an influx of cations, including Ca²⁺, which can trigger a variety of downstream cellular events. researchgate.netbioscientifica.com The EC₅₀ for TRPM3 activation by D-erythro-sphingosine is approximately 12 µM. nih.gov Notably, this activation is independent of PKC inhibition and does not involve the conversion of sphingosine to sphingosine-1-phosphate. researchgate.net Structural analogs of sphingosine, such as dihydro-D-erythro-sphingosine and N,N-dimethyl-D-erythro-sphingosine, have also been shown to activate TRPM3. researchgate.net

Interactive Data Table: Activation of TRPM3 by D-erythro-Sphingosine

Parameter Description Value
Target Receptor TRPM3 Channel -
Effect Activation -
EC₅₀ ~12 µM -

| Downstream Effect | Cation (e.g., Ca²⁺) influx | - |

Regulation of Sigma-1 Receptor

D-erythro-Sphingosine is considered an endogenous agonist for the Sigma-1 Receptor (S1R), a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum. nih.govnih.gov The binding of sphingosine to the S1R is specific and competitive with other known S1R ligands. nih.gov This interaction is thought to regulate the chaperone activity of the S1R, influencing its interactions with various client proteins and modulating cellular processes such as calcium signaling, ion channel function, and the response to cellular stress. nih.govnih.gov The binding affinity of D-erythro-sphingosine to the S1R is in the nanomolar range, with a calculated binding constant of approximately 40 nM. nih.gov This high-affinity interaction underscores the potential physiological relevance of sphingosine as an endogenous modulator of S1R function. nih.govnih.gov The phosphorylation of sphingosine to sphingosine-1-phosphate abolishes its binding to the S1R, suggesting a "switch-like" mechanism for regulating S1R activity through the concerted action of sphingosine kinases and phosphatases. nih.gov

Interactive Data Table: Regulation of Sigma-1 Receptor by D-erythro-Sphingosine

Parameter Description Value
Target Receptor Sigma-1 Receptor (S1R) -
Effect Agonist -
Binding Constant (Ki) ~40 nM -

| Functional Consequence | Modulation of S1R chaperone activity | - |

The Sphingolipid Rheostat Concept: Balancing D-erythro-Sphingosine, Ceramide, and Sphingosine-1-Phosphate

The concept of the "sphingolipid rheostat" describes the dynamic balance between the intracellular levels of three key interconvertible sphingolipids: ceramide, D-erythro-sphingosine, and sphingosine-1-phosphate (S1P). This balance is a critical determinant of cell fate, with each component promoting opposing biological outcomes. nih.govunimi.it Generally, elevated levels of ceramide and D-erythro-sphingosine are associated with pro-apoptotic and anti-proliferative signals, leading to cell cycle arrest and cell death. nih.govnih.gov In contrast, increased levels of S1P typically promote pro-survival, proliferative, and anti-apoptotic pathways. nih.govnih.govresearchgate.net

The regulation of this rheostat is tightly controlled by the coordinated action of several key enzymes that govern the synthesis and degradation of these bioactive lipids. researchgate.netcusabio.com The metabolic pathways ensure that the cell can rapidly respond to various stimuli by shifting the balance of these signaling molecules, thereby dictating the cellular response.

Key Enzymes Regulating the Sphingolipid Rheostat:

Ceramidases (CDases): These enzymes hydrolyze ceramide to produce D-erythro-sphingosine and a fatty acid. nih.govnih.gov This is a crucial step in converting a pro-apoptotic signal (ceramide) into its downstream metabolites.

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of D-erythro-sphingosine to form ceramide, effectively reversing the action of ceramidases. nih.govnih.gov This process, also known as the salvage pathway, recycles sphingosine back into ceramide. nih.gov

Sphingosine Kinases (SphK): Existing in two primary isoforms, SphK1 and SphK2, these kinases phosphorylate D-erythro-sphingosine to generate S1P. nih.govdiabetesjournals.org This is a pivotal control point in the rheostat, as it converts a pro-death lipid into a pro-survival lipid. nih.gov

Sphingosine-1-Phosphate (S1P) Phosphatases (SPPs): These enzymes dephosphorylate S1P, converting it back to D-erythro-sphingosine, thus opposing the action of SphKs. nih.govnih.gov

Sphingosine-1-Phosphate Lyase (SPL): This enzyme irreversibly degrades S1P into ethanolamine (B43304) phosphate (B84403) and hexadecenal. nih.govnih.govresearchgate.net SPL represents the sole exit point from the sphingolipid metabolic pathway, and its activity permanently reduces the pool of interconvertible sphingolipids. nih.govresearchgate.net

The intricate interplay of these enzymes allows the cell to fine-tune the levels of ceramide, D-erythro-sphingosine, and S1P, thereby controlling fundamental cellular processes. For instance, stimuli like growth factors can activate SphK1, leading to an increase in S1P and promoting cell survival, while stress signals might lead to ceramide accumulation. nih.govnih.gov

Table 1: Key Molecules in the Sphingolipid Rheostat and Their Primary Cellular Functions
MoleculePrimary Cellular FunctionKey Regulatory Enzymes
CeramidePro-apoptosis, cell cycle arrest, anti-proliferativeSphingomyelinases (synthesis), Ceramide Synthases (synthesis), Ceramidase (degradation)
D-erythro-SphingosinePro-apoptosis, inhibits proliferationCeramidase (synthesis), Sphingosine Kinases (degradation), Ceramide Synthases (degradation)
Sphingosine-1-Phosphate (S1P)Pro-survival, proliferation, anti-apoptosis, inflammationSphingosine Kinases (synthesis), S1P Phosphatases (degradation), S1P Lyase (degradation)
Table 2: Enzymatic Control of the Sphingolipid Rheostat
EnzymeReaction CatalyzedEffect on Rheostat Balance
Ceramidase (CDase)Ceramide → D-erythro-SphingosineShifts towards Sphingosine/S1P
Ceramide Synthase (CerS)D-erythro-Sphingosine → CeramideShifts towards Ceramide
Sphingosine Kinase (SphK)D-erythro-Sphingosine → S1PShifts towards S1P (pro-survival)
S1P Phosphatase (SPP)S1P → D-erythro-SphingosineShifts towards Sphingosine/Ceramide
S1P Lyase (SPL)S1P → Ethanolamine phosphate + HexadecenalReduces total pool of rheostat sphingolipids

Cross-Talk with Other Cellular Signaling Networks

The signaling pathways initiated by D-erythro-sphingosine and its metabolites are not isolated; they engage in extensive cross-talk with other major cellular signaling networks. This integration allows for a coordinated cellular response to a multitude of external and internal cues. The balance of the sphingolipid rheostat can influence, and be influenced by, these interconnected pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades (including ERK, JNK, and p38) are central to regulating cell proliferation, differentiation, and stress responses. Sphingolipid metabolites are potent modulators of these pathways. For instance, S1P can activate the ERK pathway, contributing to its pro-proliferative effects. nih.gov Conversely, ceramide is known to activate the JNK and p38 stress-activated pathways, which mediate its pro-apoptotic functions. nih.gov In some cellular contexts, D-erythro-sphingosine-induced apoptosis is characterized by the suppression of MAPK/ERK signaling. nih.gov This interplay demonstrates how the sphingolipid rheostat can direct cellular outcomes by selectively engaging different arms of the MAPK network.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival cascade that regulates cell growth, proliferation, and metabolism. There is a significant and often antagonistic cross-talk between sphingolipids and this pathway. S1P is a known activator of the PI3K/Akt pathway, which is a key mechanism underlying its anti-apoptotic and pro-survival functions. nih.govnih.gov Conversely, ceramide has been shown to inhibit Akt signaling, contributing to its role in insulin (B600854) resistance and apoptosis. pnas.orgmdpi.com This inhibition can occur through various mechanisms, including the activation of protein phosphatases that dephosphorylate and inactivate Akt. pnas.org

Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β signaling pathway is involved in a wide range of cellular processes, including growth, differentiation, and fibrosis. Recent research has revealed intricate cross-talk with sphingolipid signaling. nih.gov S1P signaling can interact with and modulate the canonical TGF-β pathway. For example, S1P has been shown to activate Smad proteins, the key transcription factors downstream of TGF-β receptors. nih.gov Furthermore, TGF-β itself can influence sphingolipid metabolism by upregulating the expression of sphingosine kinase 1 (SphK1), thereby increasing S1P levels and promoting a pro-fibrotic environment. nih.govnih.gov

Calcium Signaling: Intracellular calcium (Ca2+) is a ubiquitous second messenger that controls a vast array of cellular functions. Sphingolipids are deeply intertwined with Ca2+ homeostasis. D-erythro-sphingosine and S1P can mobilize calcium from intracellular stores, such as the endoplasmic reticulum. nih.gov This release of Ca2+ can then trigger a multitude of downstream events, including the activation of Ca2+-dependent enzymes and transcription factors. The cross-talk is bidirectional, as changes in intracellular Ca2+ levels can also modulate the activity of enzymes involved in sphingolipid metabolism. yildiz.edu.tr This reciprocal relationship highlights a complex signaling network where sphingolipids and calcium ions mutually regulate each other's signaling functions. frontiersin.orgplos.org

Table 3: Cross-Talk Between Sphingolipid Metabolites and Major Signaling Pathways
Signaling PathwayEffect of Ceramide / D-erythro-SphingosineEffect of Sphingosine-1-Phosphate (S1P)Outcome of Interaction
MAPK/ERKInhibition/Suppression nih.govActivation nih.govRegulation of cell proliferation and survival
MAPK (JNK/p38)Activation nih.govSuppression of Ceramide-mediated activation nih.govModulation of stress response and apoptosis
PI3K/AktInhibition pnas.orgmdpi.comActivation nih.govnih.govControl of cell survival, growth, and metabolism
TGF-βModulation of pathway componentsActivation of Smad proteins, potentiation of signaling nih.govRegulation of fibrosis, differentiation, and growth
Calcium (Ca2+) SignalingMobilization of intracellular Ca2+ nih.govMobilization of intracellular Ca2+ nih.govRegulation of diverse cellular processes via Ca2+-dependent effectors

D Erythro Sphingosine D9 in Advanced Analytical and Lipidomic Methodologies

Mass Spectrometry (MS) Applications in Sphingolipid Quantification

Mass spectrometry is a cornerstone of lipidomics, enabling the sensitive detection and identification of thousands of lipid species. caymanchem.com In sphingolipidomics, the study of the complete profile of sphingolipids, MS-based approaches are critical for analyzing these often low-abundance but biologically potent molecules. caymanchem.com Stable isotope-labeled compounds like D-erythro-Sphingosine D9 are the most preferred internal standards for these studies. caymanchem.com

The primary application of D-erythro-Sphingosine D9 in mass spectrometry is its use as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, D-erythro-sphingosine. caymanchem.com In techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and instrument analysis. caymanchem.com

Stable isotope-labeled standards are ideal because they have nearly identical physicochemical properties—such as polarity, ionization efficiency, and chromatographic retention time—to the endogenous analyte being measured. caymanchem.commdpi.com This ensures that the standard behaves similarly to the target molecule throughout the analytical process. caymanchem.com However, due to the incorporation of nine deuterium (B1214612) atoms, D-erythro-Sphingosine D9 has a distinct, higher mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the naturally occurring sphingosine (B13886). caymanchem.comresearchgate.net

This principle allows for ratiometric quantification. By adding a known amount of D-erythro-Sphingosine D9 to a biological sample at the beginning of the extraction process, researchers can measure the ratio of the endogenous analyte signal to the internal standard signal. researchmap.jp This ratio is then used to calculate the absolute concentration of the endogenous sphingosine, compensating for any sample loss or signal suppression. nih.gov This approach is fundamental to developing robust and reproducible methods for comprehensive sphingolipid profiling. researchmap.jpillinois.edu While LC-MS/MS is more common, GC-MS can also be used for analyzing sphingolipid components, though it often requires derivatization to make the compounds volatile. nih.govnih.gov In such cases, a deuterated standard would still serve the same essential purpose of ensuring accurate quantification. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
D-erythro-Sphingosine (Analyte)299.3Varies by instrument/methodEndogenous compound being quantified.
D-erythro-Sphingosine D9 (Internal Standard)308.6Varies by instrument/methodUsed for accurate quantification of the analyte. caymanchem.com

Comprehensive sphingolipid profiling, or sphingolipidomics, aims to quantify the entire set of sphingolipids in a biological system. caymanchem.com This is a challenging task due to the vast structural diversity and wide concentration range of these lipids. caymanchem.com The development of reliable analytical methods is therefore essential. D-erythro-Sphingosine D9 and other deuterated standards are central to creating these high-throughput, quantitative methods. researchmap.jpnih.gov

In developing a method, researchers use a cocktail of internal standards, including D-erythro-Sphingosine D9, to cover various classes of sphingolipids (e.g., ceramides (B1148491), sphingomyelins, and their precursors). researchmap.jp This allows for the simultaneous quantification of multiple analytes in a single run. nih.gov For instance, a method for analyzing sphingolipids in intestinal tissue used a cocktail of deuterium-labeled standards, including D-erythro-sphingosine-d7 (a similar deuterated variant), to achieve sensitive and reliable quantification. researchmap.jp The use of such standards helps validate the efficiency of the lipid extraction process and corrects for matrix effects, where other components in a complex sample can interfere with the ionization of the target analytes. nih.gov By ensuring that each class of sphingolipid is accounted for by a closely related internal standard, these methods provide a more accurate and complete picture of the sphingolipidome. caymanchem.comillinois.edu

Metabolic Flux Analysis and Tracer Studies

Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers, such as D-erythro-Sphingosine D9, are essential tools for these studies, as they allow researchers to follow the fate of specific molecules through complex metabolic pathways without perturbing the system. mdpi.comnih.gov

When introduced into cells or organisms, D-erythro-Sphingosine D9 acts as a tracer that enters the natural sphingolipid metabolic network. nih.gov Because it is chemically identical to endogenous sphingosine, cellular enzymes recognize and process it accordingly. mdpi.com This allows researchers to track its journey as it is converted into other more complex sphingolipids. nih.gov

For example, studies have shown that when cells are incubated with D-erythro-Sphingosine D9, the deuterium label can be detected in downstream metabolites. nih.gov The labeled sphingosine can be phosphorylated by sphingosine kinases to form labeled sphingosine-1-phosphate-d9 or acylated by ceramide synthases to produce a variety of deuterated ceramides (Cer-d9). nih.gov These labeled ceramides can be further metabolized into deuterated sphingomyelins (SM-d9). nih.gov By using LC-MS/MS to detect these newly synthesized, deuterium-labeled molecules, scientists can map the active metabolic pathways and identify points of regulation. nih.gov This approach provides direct evidence of metabolic conversions and the interconnectivity of the sphingolipid network. illinois.edu

Labeled PrecursorMetabolic EnzymeLabeled ProductBiological Significance
D-erythro-Sphingosine D9Sphingosine KinaseSphingosine-1-Phosphate D9Tracing the formation of a key signaling lipid. nih.gov
D-erythro-Sphingosine D9Ceramide SynthaseCeramide D9Tracking the central hub of sphingolipid metabolism. nih.gov
Ceramide D9Sphingomyelin (B164518) SynthaseSphingomyelin D9Following the synthesis of a major membrane component. nih.gov

Beyond simply mapping pathways, tracer studies with D-erythro-Sphingosine D9 can be used to quantify the rates at which sphingolipids are synthesized (biosynthesis) and broken down (catabolism). nih.gov By monitoring the rate at which the deuterium label from D-erythro-Sphingosine D9 is incorporated into downstream sphingolipids over time, researchers can calculate the rate of synthesis for those molecules. caymanchem.comnih.gov Conversely, by observing the disappearance or dilution of the label, the rate of degradation can be determined.

This "pulse-chase" experimental design provides a dynamic view of sphingolipid metabolism that cannot be obtained from static concentration measurements alone. mdpi.com It allows for the unequivocal distinction between newly synthesized sphingolipids and the pre-existing pool of molecules. nih.govnih.gov Such studies are critical for understanding how sphingolipid homeostasis is maintained in healthy cells and how it becomes dysregulated in various diseases. nih.govfrontiersin.org By measuring metabolic rates, scientists can pinpoint specific enzymatic steps that are altered in pathological conditions, offering potential targets for therapeutic intervention. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. nih.govomicsonline.org While mass spectrometry excels at identification and quantification, NMR provides detailed information about the chemical environment of each atom within a molecule, allowing for unambiguous structural confirmation. nih.govsemanticscholar.org

Furthermore, these well-characterized deuterated sphingolipids are valuable tools for more advanced biophysical studies. nih.gov NMR can be used to investigate the structure, orientation, and dynamics of sphingolipids within model membranes or bilayers. nih.gov By incorporating deuterated lipids, researchers can simplify complex spectra and focus on specific parts of the molecule or its interactions with other membrane components. These studies provide fundamental insights into how sphingolipids contribute to the structural integrity and function of cellular membranes. nih.gov

Deuterium NMR for Investigating Lipid Bilayer Properties and Interactions

Deuterium nuclear magnetic resonance (2H-NMR) spectroscopy is a powerful, non-invasive technique used to probe the structural organization and dynamics of lipid bilayers. The introduction of deuterium atoms at specific positions within a lipid molecule, such as in D-erythro-Sphingosine D9, allows for detailed investigation of the orientation, order, and motion of that specific molecular segment within a model membrane. nih.govnih.gov

When a deuterated lipid like a sphingolipid derived from D-erythro-Sphingosine D9 is incorporated into a lipid bilayer, the deuterium nuclei act as sensitive probes. In the anisotropic environment of the membrane, the interaction between the nuclear quadrupole moment of the deuterium and the local electric field gradient results in a characteristic "quadrupolar splitting" in the 2H-NMR spectrum. iu.edu The magnitude of this splitting is directly related to the time-averaged orientation of the carbon-deuterium (C-D) bond with respect to the main magnetic field. This allows for the calculation of the C-D bond order parameter (SCD), a key measure of the conformational order and motional freedom of the lipid chain segment. nih.govsigmaaldrich.com

Research utilizing selectively deuterated sphingomyelins has provided significant insights into membrane properties. By measuring the order parameter profiles along the acyl chains, studies have revealed that the N-acyl chain of sphingomyelin exhibits significantly more configurational order in the liquid-crystalline state compared to the chains of many glycerophospholipids. nih.govsigmaaldrich.com This ordering effect is crucial for understanding the formation of specialized membrane domains.

Furthermore, 2H-NMR studies on bilayers containing deuterated sphingolipids have been instrumental in constructing temperature-composition phase diagrams. These studies can distinguish between different lipid phases, such as the solid-ordered (so), liquid-ordered (lo), and liquid-disordered (ld) phases, and characterize the coexistence of these phases within the membrane. nih.gov By observing changes in the 2H-NMR spectra as a function of temperature and cholesterol concentration, researchers can map the phase behavior and investigate how sphingolipids and cholesterol interact to form liquid-ordered domains, often referred to as lipid rafts. nih.govliposomes.ca The use of sphingoid bases with non-perturbing 2H probe nuclei allows for the direct assessment of their arrangement and behavior as minor but functionally significant components in complex membrane systems. nih.gov

Table 1: Key Research Findings from 2H-NMR Studies with Deuterated Sphingolipids

Research Focus Key Findings Significance
Backbone Conformation Selective deuteration of the N-acyl chain revealed a bend, similar to that in phosphatidylcholines. nih.govsigmaaldrich.com Elucidates the fundamental packing geometry of sphingolipids in a bilayer.
Chain Order The N-acyl chain of sphingomyelin is significantly more ordered than chains of homologous phosphatidylcholines. nih.govnih.gov Explains the rigidifying effect of sphingolipids on membranes and their role in domain formation.
Phase Behavior 2H-NMR spectra can detect phase separation and the coexistence of so+lo and ld+lo phases in sphingomyelin/cholesterol mixtures. nih.gov Provides experimental evidence for the formation of lipid rafts and helps define their physical properties.

| Molecular Interactions | The orientation and behavior of deuterated sphingoid bases are influenced by factors like pH and interactions with other lipids. nih.gov | Offers insights into how local environment modulates the structural role of sphingolipids. |

Integration of D9 Labeling in Lipidomics Platforms

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary analytical platform for this purpose. nih.gov The integration of stable isotope-labeled compounds, such as D-erythro-Sphingosine D9, is fundamental to achieving reliable and reproducible quantitative results. caymanchem.com

D-erythro-Sphingosine D9 serves as an ideal internal standard for the quantification of endogenous sphingosine and other related sphingolipids. nih.gov Internal standards are essential to correct for variations that can occur during sample preparation and analysis, including incomplete extraction from the biological matrix, sample loss during handling, and fluctuations in instrument response (ion suppression or enhancement). caymanchem.comgoogle.com

The key advantage of using a stable isotope-labeled standard like D9-sphingosine is its near-identical physicochemical properties to the corresponding endogenous analyte. caymanchem.com It shares the same chemical structure, polarity, and ionization efficiency. Consequently, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects as the unlabeled sphingosine. researchgate.net However, due to the nine deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the endogenous compound. google.com

The typical workflow involves "spiking" a known quantity of the D9-sphingosine internal standard into a biological sample (e.g., plasma, cell lysate) at the very beginning of the sample preparation process. nih.gov Throughout extraction, separation, and detection, the ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is measured. Because both analyte and standard are affected proportionally by experimental variations, this ratio remains constant and can be used to accurately calculate the concentration of the endogenous sphingolipid by referencing a calibration curve. nih.govresearchgate.net This strategy, often termed "one standard per class," is widely employed, though more advanced methods aim to correct for structural differences within a lipid class. acs.org

The stability of the deuterium label on the sphingosine tail is another critical feature, as it prevents isotopic exchange during sample processing, ensuring analytical accuracy. caymanchem.com This robust methodology allows for the high-throughput, sensitive, and specific quantification of low-abundance but biologically crucial signaling lipids like sphingosine from complex biological extracts. researchgate.net

Table 2: Role of D-erythro-Sphingosine D9 in LC-MS/MS-based Lipidomics

Analytical Step Challenge Role of D-erythro-Sphingosine D9
Lipid Extraction Incomplete and variable recovery of analytes from complex biological matrices. Acts as a recovery control; its near-identical properties ensure it is extracted with the same efficiency as endogenous sphingosine.
Chromatography Shift in retention time due to matrix or column variability. Co-elutes with the analyte, providing a reliable retention time marker.
Mass Spectrometry Signal variability due to ion suppression or enhancement from co-eluting matrix components. Experiences the same matrix effects as the analyte, allowing for accurate signal normalization through ratio-based quantification.

| Quantification | Need for an accurate reference to determine absolute or relative analyte concentration. | A known amount is added, enabling the calculation of the endogenous analyte's concentration based on the analyte/standard signal ratio. |

Pathophysiological Implications of D Erythro Sphingosine Metabolism

Role in Metabolic Disorders

The metabolism of D-erythro-sphingosine and other sphingolipids is increasingly recognized for its significant role in the development and progression of metabolic disorders. nih.gov Dysregulation of sphingolipid homeostasis has been implicated in conditions such as obesity, insulin (B600854) resistance, and type 2 diabetes. mdpi.comresearchgate.net

Dysregulation in Obesity and Diabetes Research

In the context of obesity, research has shown significant alterations in sphingolipid metabolism. nih.gov For instance, in genetically obese (ob/ob) mice, there are notable changes in the expression of enzymes involved in sphingolipid pathways, such as acid sphingomyelinases (ASMase), neutral sphingomyelinase (NSMase), and serine palmitoyltransferase (SPT). nih.gov This leads to decreased levels of total sphingomyelin (B164518) and ceramide but increased levels of sphingosine (B13886) within adipose tissue. nih.gov Furthermore, plasma levels of sphingomyelin, ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), are elevated in obese mice, which is associated with increased cardiovascular risk. nih.gov

Ceramides (B1148491), key intermediates in sphingolipid metabolism, are known to accumulate ectopically in insulin-sensitive tissues in response to excess free fatty acids, leading to lipotoxicity. nih.govmdpi.com This accumulation can inhibit insulin signaling pathways and induce the death of pancreatic β-cells, contributing to the dysregulation of glucose homeostasis and the onset of type 2 diabetes. nih.gov Studies have also indicated that higher levels of membrane sphingomyelin in both normal and diabetic individuals correlate with increased fasting insulin, insulin resistance, and glucose intolerance. nih.gov Interestingly, research has identified C16-sphingosine levels as having a significant predictive value for distinguishing patients with type 2 diabetes from those with prediabetes and metabolic syndrome. mdpi.com

The table below summarizes key findings from research on the dysregulation of D-erythro-sphingosine and related sphingolipids in obesity and diabetes.

ConditionKey FindingImplication
Obesity Increased plasma levels of sphingomyelin, ceramide, sphingosine, and S1P. nih.govAssociated with increased cardiovascular risk. nih.gov
Obesity Altered expression of sphingolipid-metabolizing enzymes in adipose tissue. nih.govLeads to an imbalance in sphingolipid species, contributing to metabolic dysfunction.
Type 2 Diabetes Ectopic accumulation of ceramides in insulin-sensitive tissues. nih.govInduces insulin resistance and pancreatic β-cell apoptosis. nih.govmdpi.com
Type 2 Diabetes Higher membrane sphingomyelin levels. nih.govCorrelates with increased insulin resistance and glucose intolerance. nih.gov
Type 2 Diabetes Decreased levels of C16-sphingosine. mdpi.comPotential biomarker for differentiating diabetes from prediabetes. mdpi.com

Involvement in Neurodegenerative Conditions

Emerging evidence strongly suggests that the metabolism of D-erythro-sphingosine and other sphingolipids plays a crucial role in the pathogenesis of various neurodegenerative diseases. mdpi.comnih.gov These bioactive lipids are essential components of the brain and are involved in fundamental cellular processes such as cell growth, apoptosis, and autophagy. nih.gov Consequently, disruptions in sphingolipid homeostasis can lead to neuronal dysfunction and degeneration. frontiersin.org

Research in Alzheimer's and Parkinson's Disease Mechanisms

In Alzheimer's disease, altered sphingolipid metabolism is linked to the processing and aggregation of β-amyloid (Aβ). frontiersin.org Aβ peptides can stimulate the production of ceramides, which in turn can induce apoptosis in neurons. nih.gov This increase in ceramide levels is thought to occur through the activation of sphingomyelinases and the de novo synthesis pathway. nih.gov Conversely, levels of the neuroprotective sphingosine-1-phosphate (S1P) are often reduced in Alzheimer's, shifting the balance towards cell death. nih.gov

In Parkinson's disease, there is also evidence of dysregulated ceramide and monohexosylceramide metabolism. frontiersin.org The accumulation of α-synuclein, a hallmark of Parkinson's, may be influenced by changes in sphingolipid composition. frontiersin.org Furthermore, mutations in the gene encoding for glucocerebrosidase, an enzyme involved in the breakdown of glucosylceramide, are a known risk factor for Parkinson's disease. frontiersin.org Research has also highlighted the potential neuroprotective role of sphingosine kinase 2 (SphK2) and its product, S1P, in models of Parkinson's disease by protecting neurons from mitochondrial dysfunction. omicsonline.org

Studies in Neural Development

The proper regulation of D-erythro-sphingosine metabolism is critical for normal neural development. nih.gov Sphingosine-1-phosphate (S1P) signaling is essential for neurogenesis, including the proper closure of the neural tube. nih.govmdpi.com Studies in mice have shown that a deficiency in S1P leads to severe defects in neurogenesis and angiogenesis, resulting in embryonic lethality. nih.gov This is accompanied by a significant increase in apoptosis and a decrease in mitosis in the developing nervous system. nih.gov

S1P is involved in the proliferation, differentiation, and survival of neurons and neural progenitor cells. mdpi.com It also plays a role in mediating neurite outgrowth and can act as a chemoattractant for neural progenitor cells, guiding their migration. mdpi.com Furthermore, S1P signaling has been shown to be important for the proper arborization and synaptic development of neurons. nih.gov Human embryonic stem cell-derived neuroepithelial progenitor cells have been found to express functional S1P receptors, providing a valuable model for studying the specific roles of S1P signaling in human neural development. cncb.ac.cn

The following table outlines key research findings on the involvement of D-erythro-sphingosine metabolism in neurodegenerative conditions and neural development.

Area of ResearchKey FindingSignificance
Alzheimer's Disease Increased ceramide levels and decreased S1P levels. nih.govPromotes neuronal apoptosis and contributes to β-amyloid pathology. frontiersin.orgnih.gov
Parkinson's Disease Dysregulation of ceramide and glucosylceramide metabolism. frontiersin.orgMay contribute to α-synuclein aggregation and neuronal death. frontiersin.org
Neural Development S1P signaling is crucial for neurogenesis and neural tube closure. nih.govmdpi.comDeficiency in S1P leads to severe developmental defects and embryonic lethality. nih.gov
Neural Progenitors S1P promotes the proliferation, differentiation, and survival of neural progenitors. mdpi.comEssential for the proper formation and function of the nervous system.

Contribution to Inflammatory Processes

D-erythro-sphingosine and its metabolites are key players in the regulation of inflammatory responses. nih.gov The balance between different sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), is crucial in directing the outcome of immune events. nih.gov Chronic inflammation is a known risk factor for various diseases, and sphingolipids are recognized as important lipid mediators in this process. nih.gov

S1P, formed from the phosphorylation of sphingosine, has potent pro-inflammatory properties. nih.gov It can activate immune cells such as neutrophils and macrophages and induce the degranulation of mast cells. nih.gov S1P signaling pathways have been implicated in a variety of inflammatory conditions. nih.gov For example, S1P can induce the production of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2), which are important mediators of inflammation. nih.gov In the context of asthma, S1P produced by sphingosine kinases contributes to inflammatory and allergic responses. nih.gov Furthermore, studies have shown that S1P can stimulate the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6, as well as chemokines such as CCL2/MCP-1. nih.gov

In contrast to the pro-inflammatory actions of S1P, other sphingolipids can have anti-inflammatory effects. For instance, some gangliosides have demonstrated anti-inflammatory properties. nih.gov The specific role of D-erythro-sphingosine itself in inflammation is complex, as it can be converted to the pro-inflammatory S1P. However, sphingosine has also been shown to possess antibacterial properties against certain intestinal pathogens, suggesting a protective role in the gut. nih.gov

The table below summarizes the contribution of key sphingolipids to inflammatory processes.

SphingolipidRole in InflammationMechanism of Action
Sphingosine-1-Phosphate (S1P) Pro-inflammatory. nih.govActivates neutrophils and macrophages, induces mast cell degranulation, stimulates COX-2 production, and promotes the release of pro-inflammatory cytokines and chemokines. nih.govnih.gov
Gangliosides Anti-inflammatory. nih.govCan inhibit ileitis by overexpressing TNF-γ. nih.gov
Sphingosine Antibacterial. nih.govExhibits potent antibacterial effects against various intestinal pathogens. nih.gov

Mechanistic Studies in Cancer Biology

The metabolism of D-erythro-sphingosine is intricately linked to the fundamental processes of cancer biology, including cell growth, proliferation, apoptosis, and drug resistance. researchgate.net The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids such as sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a common feature in many cancers. nih.gov

Sphingosine itself has been shown to have anti-proliferative properties and can enhance the sensitivity of cancer cells to chemotherapy. mdpi.com In breast cancer cells, sphingosine can inhibit proliferation and induce cell death. nih.gov The unnatural stereoisomers of sphingosine have been found to be even more potent in this regard than the naturally occurring D-erythro form. nih.gov

Conversely, the conversion of sphingosine to S1P by sphingosine kinases (SphKs) is a critical step that promotes cancer cell survival, proliferation, migration, and metastasis. nih.gov Elevated levels of S1P and increased expression of SphK1 are observed in various cancer types and are often associated with chemoresistance and poorer patient survival. nih.gov S1P exerts its pro-cancer effects through both intracellular actions and by signaling through G protein-coupled S1P receptors on the cell surface. nih.gov This signaling can activate downstream pathways such as the ERK1/2, Akt/mTOR, and MAPK pathways, which promote cell survival and proliferation. nih.gov

Inhibition of SphKs has emerged as a promising therapeutic strategy in cancer. For example, N,N-dimethylsphingosine (DMS), an inhibitor of SphK, can suppress tumor cell growth and promote apoptosis in a wide range of cancer types, including leukemia, melanoma, and carcinomas of the lung, colon, and breast. nih.gov

The table below details the mechanistic roles of D-erythro-sphingosine and its key metabolite, S1P, in cancer biology.

MoleculeRole in Cancer BiologyMechanism of Action
D-erythro-Sphingosine Anti-proliferative, Pro-apoptotic. nih.govmdpi.comInhibits proliferation and causes cell death in cancer cells; enhances chemosensitivity. nih.govmdpi.com
Sphingosine-1-Phosphate (S1P) Pro-survival, Pro-proliferative, Pro-metastatic. nih.govActivates survival signaling pathways (e.g., Akt/mTOR, ERK1/2), promotes angiogenesis, and contributes to chemoresistance. nih.gov
Sphingosine Kinase (SphK) Oncogenic. researchgate.netCatalyzes the conversion of sphingosine to the pro-survival S1P, thereby promoting cancer progression. nih.gov

Role in Organ-Specific Physiological Dysfunctions (e.g., skin barrier, liver, kidney)

The precise regulation of D-erythro-sphingosine metabolism is fundamental to the normal functioning of several organs. Dysregulation of sphingolipid pathways can lead to significant physiological dysfunctions, particularly in the skin, liver, and kidneys.

Skin Barrier: The skin's primary function as a protective barrier is critically dependent on the lipid matrix in the stratum corneum, which is rich in sphingolipids, particularly ceramides derived from sphingosine. core.ac.uk The specific D-erythro stereoisomeric structure of sphingosine is essential for the proper formation and function of the skin's multilayered lipid membrane. thekbs.co.kr This structure facilitates crucial interactions, such as hydrogen bonding between the amino group of a ceramide and the hydroxyl group of cholesterol, which are necessary for a stable and effective barrier. thekbs.co.kr In inflammatory skin conditions like atopic dermatitis and psoriasis, the composition of ceramides is altered, which has been linked to impaired skin barrier function and increased transepidermal water loss. core.ac.uknih.gov Therefore, maintaining the correct balance and structure of sphingosine-derived lipids is vital for skin health. nih.gov

Liver: The liver is a central organ for regulating sphingolipid metabolism, and as such, it is vulnerable to changes in the expression and activity of sphingolipid-metabolizing enzymes. nih.gov An imbalance in the "sphingolipid rheostat"—the relative levels of pro-apoptotic ceramide and sphingosine versus the pro-survival sphingosine-1-phosphate (S1P)—is implicated in a range of liver diseases. nih.gov Elevated levels of certain ceramides are associated with the development of insulin resistance and hepatic steatosis (fatty liver). nih.gov The conversion of sphingosine to S1P, catalyzed by sphingosine kinases (SphKs), is a key regulatory point. nih.gov S1P has been shown to promote liver fibrosis by activating hepatic stellate cells, the primary cells responsible for scar tissue formation in the liver. plos.orgoaepublish.com Dysregulation of S1P signaling is linked to the progression of non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). plos.orgmdpi.com

Kidney: Sphingolipid metabolism is also deeply involved in kidney pathophysiology. scientificarchives.com Alterations in the levels of sphingosine, ceramide, and S1P can directly contribute to the pathogenesis of glomerular diseases by affecting podocytes, which are crucial cells for the kidney's filtration barrier. scientificarchives.commdpi.com For example, increased ceramide levels can lead to podocyte injury and apoptosis. mdpi.com In contrast, S1P, which is produced from sphingosine, plays a complex role. Within erythrocytes, S1P is highly abundant and has a beneficial function in protecting against renal hypoxia (low oxygen levels), a key factor in the progression of chronic kidney disease (CKD). nih.govahajournals.org Erythrocyte S1P helps reprogram glucose metabolism to enhance oxygen delivery to the kidneys. nih.govahajournals.org This protective mechanism highlights the importance of compartmentalized sphingosine metabolism in maintaining renal health. ashpublications.org

Table 2: Role of D-erythro-Sphingosine Metabolites in Organ Dysfunction

OrganMetabolite ImbalanceAssociated PathophysiologyReference
SkinAltered ceramide composition (derived from sphingosine)Impaired barrier function, increased transepidermal water loss, inflammatory skin diseases core.ac.uknih.gov
LiverIncreased Ceramide/S1P ratioInsulin resistance, hepatic steatosis (NAFLD) nih.gov
LiverIncreased Sphingosine-1-Phosphate (S1P)Activation of hepatic stellate cells, progression of liver fibrosis and MASH plos.orgoaepublish.com
KidneyIncreased CeramidePodocyte injury and apoptosis, glomerular disease mdpi.com
KidneyDecreased Erythrocyte S1PIncreased susceptibility to renal hypoxia, progression of chronic kidney disease (CKD) nih.govahajournals.org

Pharmacological and Mechanistic Research Avenues Targeting D Erythro Sphingosine Metabolism

Modulation of Sphingosine (B13886) Kinase (SphK) Activity

Sphingosine kinases (SphKs) are pivotal enzymes that catalyze the phosphorylation of D-erythro-sphingosine to form the bioactive signaling molecule, sphingosine-1-phosphate (S1P). mdpi.comechelon-inc.com This conversion is a central regulatory point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic sphingolipids like ceramide and sphingosine against the pro-survival functions of S1P. nih.gov There are two primary isoforms of this enzyme, SphK1 and SphK2, which often exhibit distinct and sometimes opposing roles in cellular processes. nih.govacs.org The modulation of SphK activity is a key research focus because many of the biological effects initially attributed to sphingosine are now understood to be mediated by its enzymatic product, S1P. nih.gov Pharmacological inhibitors, such as N,N-dimethyl-D-erythro-sphingosine (DMS), are instrumental in dissecting the downstream consequences of SphK activity. nih.gov

The distinct roles of SphK1 and SphK2 in determining cell fate have been extensively studied using specific inhibitors. Generally, SphK1 is associated with promoting cell survival and proliferation, whereas SphK2 is more frequently linked to the induction of apoptosis. echelon-inc.comnih.gov This functional dichotomy makes SphK1 a prominent target for therapeutic intervention in diseases characterized by excessive cell growth, such as cancer and chronic inflammation. nih.gov

By blocking the activity of SphKs, these inhibitors shift the sphingolipid balance away from pro-survival S1P and towards the accumulation of pro-apoptotic ceramide and sphingosine, thereby inducing cell growth arrest. nih.gov For instance, inhibiting SphK1 leads to a decrease in S1P levels and a corresponding increase in ceramide, which can trigger programmed cell death. researchgate.net The use of isoform-specific inhibitors has been crucial in elucidating these pathways. For example, the SphK2-specific inhibitors SG12 and SG14 have been shown to effectively reduce cancer cell migration, highlighting their potential as anti-metastatic agents. nih.gov Such studies underscore the value of SphK inhibitors as chemical tools to unravel the complex and isoform-specific contributions of sphingosine kinases to cell fate decisions.

Table 1: Key Sphingosine Kinase Inhibitors in Cellular Research

Inhibitor Target Isoform(s) Observed Effect in Studies Reference(s)
N,N-dimethylsphingosine (DMS) SphK1 Inhibits SphK activity; low micromolar Ki. acs.orgnih.gov
SK1-I SphK1 Low-potency inhibitor (Ki of 10 μM); decreases S1P and increases ceramide levels in vitro. acs.org
SG12 SphK2 Inhibits cancer cell migration; promotes Fas-dependent cell death. nih.govresearchgate.net
SG14 SphK2 Inhibits cancer cell migration; stronger inhibitory effects with less cytotoxicity compared to DMS. nih.gov

Targeting Sphingosine-1-Phosphate Lyase

Sphingosine-1-phosphate (S1P) lyase is the enzyme responsible for the irreversible degradation of S1P, catalyzing the final step in the sphingolipid catabolic pathway. nih.gov It cleaves S1P, which must be in its natural D-erythro isomeric form, into phosphoethanolamine and a C16 long-chain aldehyde, 2-hexadecenal. uw.eduahajournals.org Because S1P lyase is the sole enzyme that permanently removes S1P from the metabolic pool, its activity is a critical determinant of cellular S1P levels.

Targeting S1P lyase, either through pharmacological inhibition or genetic knockout, effectively raises intracellular and circulating levels of S1P. uw.edunih.gov This strategy has been explored for its therapeutic potential, particularly in the context of bone metabolism, where elevating S1P has been shown to produce significant osteoanabolic (bone-building) and anti-resorptive effects. uw.edunih.gov The immunomodulatory drug FTY720 (Fingolimod), a sphingosine analog, also functions as a modest inhibitor of S1P lyase. nih.gov Furthermore, the development of S1P lyase knockout cell lines has created an invaluable tool for studying sphingolipid metabolism and the interactions of sphingolipids with proteins, as it prevents the breakdown of sphingoid bases and their entry into glycerolipid metabolic pathways. researchgate.net

Investigating Ceramidase Modulators

Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide, breaking it down into D-erythro-sphingosine and a free fatty acid. researchgate.netnih.gov This reaction is a crucial control point within the sphingolipid network, as it directly governs the intracellular concentrations of the tumor-suppressor lipid ceramide and its metabolic product, sphingosine. nih.gov By regulating sphingosine availability, ceramidases indirectly influence the levels of S1P. researchgate.net Humans have five known ceramidases, categorized by their optimal pH as acid, neutral, or alkaline. researchgate.netnih.gov

Modulating the activity of these enzymes with specific inhibitors allows researchers to manipulate the critical balance between ceramide and S1P, thereby influencing cell fate. nih.gov The development of ceramidase inhibitors is an active area of research, particularly for cancer therapy, where elevating pro-apoptotic ceramide is a desirable outcome. nih.gov

Table 2: Examples of Ceramidase Modulators and Their Properties

Modulator Type Primary Target Effect Reference(s)
D-e-MAPP Inhibitor Alkaline Ceramidase Potently inhibits alkaline ceramidase (IC50 1-5μM); less potent against acid ceramidase. nih.govnih.gov
B13 Inhibitor Acid Ceramidase A more water-soluble and potent derivative of D-e-MAPP; more specific for inhibiting acid ceramidase. nih.govnih.gov

D-erythro-Sphingosine Derivatives as Pharmacological Tools in Cellular Systems

Synthetic, high-purity D-erythro-sphingosine and its derivatives are widely used as pharmacological tools to investigate a variety of cellular signaling pathways. nih.govnih.gov Their utility is predicated on their ability to interact with and modulate the activity of specific protein targets. However, interpreting their effects requires caution, as D-erythro-sphingosine is rapidly taken up by cells and metabolized, which can complicate the attribution of a specific biological response to the parent compound versus one of its metabolites. nih.govnih.gov

One of the most well-characterized functions of D-erythro-sphingosine is its role as a potent and specific inhibitor of protein kinase C (PKC). nih.govrndsystems.comtocris.com This inhibitory action has been demonstrated in both in vitro enzyme assays and in intact cellular systems, such as human platelets. nih.govnih.gov Studies comparing synthetic D-erythro-sphingosine, commercially available sphingosine, and the derivative N,N-dimethylsphingosine found them to be equipotent in their ability to inhibit PKC. nih.gov The mechanism of inhibition is thought to involve the disruption of the interaction between PKC's substrate (e.g., histone proteins) and the negatively charged phospholipid-containing micelles that are necessary for enzyme activation. This property has made D-erythro-sphingosine an invaluable pharmacological tool for probing the physiological roles of PKC in signal transduction, including processes like thrombin-induced platelet aggregation and secretion. nih.govnih.gov

In addition to its well-established inhibitory effects on PKC, D-erythro-sphingosine and its derivatives can also function as activators of other key signaling proteins. This dual functionality highlights the complexity of sphingolipid signaling. For example, D-erythro-sphingosine is a potent activator of p32-kinase, with a half-maximal effective concentration (EC50) of 8 μM. medchemexpress.commedchemexpress.com It also stimulates protein phosphatase 2A (PP2A), an important tumor suppressor enzyme. medchemexpress.commedchemexpress.comahajournals.org

Interestingly, some activating effects of sphingosine are indirect. Its ability to activate phospholipase D, for instance, is not a direct action but requires its prior conversion to S1P by sphingosine kinase. nih.govcaymanchem.com Furthermore, specific derivatives can target distinct proteins; D-erythro-sphingosine hydrochloride is a specific activator of the TRPM3 ion channel, while N-methylated sphingosines have been found to stimulate src kinase activity rather than inhibit it. researchgate.netmedchemexpress.com

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
D-erythro-Sphingosine
Sphingosine-1-Phosphate S1P
N,N-dimethyl-D-erythro-sphingosine DMS
D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol D-e-MAPP
N-oleoylethanolamine NOE
Fingolimod FTY720

Therapeutic Potential of Altering Sphingolipid Homeostasis (mechanistic research)

The study of sphingolipid metabolism, often utilizing stable isotope-labeled compounds like D-erythro-Sphingosine, D9 for precise quantification, has unveiled a complex and interconnected network of bioactive lipids crucial for cellular regulation. caymanchem.comnih.gov this compound serves as an internal standard for its endogenous counterpart, D-erythro-sphingosine, enabling detailed investigation into the dynamic balance, or homeostasis, of these molecules. caymanchem.com Disruptions in this balance are implicated in numerous pathologies, making the modulation of sphingolipid metabolism a promising avenue for therapeutic intervention. nih.govmdpi.com Mechanistic research focuses on targeting the key enzymes and signaling molecules within this network to restore cellular equilibrium and combat disease. cancer.gov

The central concept governing the therapeutic potential in this area is the "sphingolipid rheostat," which posits that the relative balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) dictates a cell's fate, primarily influencing decisions between apoptosis (programmed cell death) and proliferation or survival. mdpi.com Ceramide and sphingosine are generally considered to promote apoptosis and cell cycle arrest, while S1P is a potent signaling molecule that encourages cell proliferation, migration, and survival. nih.govnih.gov Therefore, therapeutic strategies are often aimed at shifting this balance to induce a desired cellular outcome.

Targeting Key Metabolic Enzymes

Altering sphingolipid homeostasis can be achieved by pharmacologically targeting the enzymes that govern the interconversion of these bioactive lipids. Research has identified several key enzymatic control points with significant therapeutic potential.

Sphingosine Kinases (SphK1 and SphK2): These enzymes catalyze the phosphorylation of sphingosine to form S1P. nih.govcaymanchem.com As S1P has pro-survival and pro-inflammatory roles, inhibiting SphK1 and SphK2 is a major therapeutic strategy, particularly in oncology and inflammatory diseases. mdpi.commdpi.com By blocking the production of S1P, the sphingolipid rheostat is shifted towards the pro-apoptotic molecules ceramide and sphingosine. nih.gov

Ceramidases (CDases): These enzymes hydrolyze ceramide to produce sphingosine and a free fatty acid. nih.govnih.gov The activity of ceramidases reduces the cellular levels of pro-apoptotic ceramide. Consequently, inhibiting ceramidases to increase ceramide levels is being explored as a therapeutic approach to enhance apoptosis in cancer cells. mdpi.com For example, some anticancer drugs function by elevating cellular ceramide levels to trigger apoptosis. nih.gov

Ceramide Synthases (CerS): This family of six enzymes catalyzes the N-acylation of the sphingoid base (sphinganine or sphingosine) to form dihydroceramide (B1258172) or ceramide, respectively. nih.govthemedicalbiochemistrypage.org Modulating CerS activity can directly influence the levels of ceramide, a central hub in sphingolipid metabolism. nih.gov The FTY720 analog, a sphingosine-like compound, has been shown to modulate CerS activity, indicating that these enzymes are druggable targets. nih.gov

S1P Lyase: This enzyme irreversibly degrades S1P, representing the only exit point from the sphingolipid metabolic pathway. nih.govnih.gov By breaking down S1P, the lyase reduces its pro-survival signaling. Inhibition of S1P lyase could therefore increase S1P levels, a strategy that might be beneficial in conditions requiring enhanced cell survival or tissue repair.

The table below summarizes the key enzymes and the mechanistic rationale for targeting them to alter sphingolipid homeostasis.

EnzymeMetabolic FunctionTherapeutic Rationale for ModulationPotential Disease Application
Sphingosine Kinase (SphK) Phosphorylates Sphingosine to S1PInhibition: Decreases pro-survival S1P, increases pro-apoptotic Sphingosine/Ceramide.Cancer, Inflammatory Diseases mdpi.commdpi.com
Ceramidase (CDase) Hydrolyzes Ceramide to SphingosineInhibition: Increases pro-apoptotic Ceramide levels.Cancer mdpi.com
Ceramide Synthase (CerS) Synthesizes Ceramide from SphingosineModulation: Alters the central pool of Ceramide to influence cell fate.Cancer nih.gov
S1P Lyase Irreversibly degrades S1PInhibition: Increases levels of pro-survival S1P.Tissue Repair, Neuroprotection
S1P Phosphatase (SPP) Dephosphorylates S1P back to SphingosineModulation: Regulates the S1P-Sphingosine balance, affecting signaling and recycling pathways. mdpi.comthemedicalbiochemistrypage.orgInflammatory Diseases, Cancer

Implications in Disease Pathophysiology

Mechanistic studies have linked the modulation of D-erythro-sphingosine metabolism and the broader sphingolipid network to several disease categories.

Oncology: The role of the sphingolipid rheostat is most pronounced in cancer research. Many therapeutic strategies aim to elevate ceramide levels to induce apoptosis in tumor cells. mdpi.comnih.gov Conversely, many cancers exhibit high levels of S1P, which promotes tumor growth, angiogenesis, and resistance to chemotherapy. mdpi.com

Neurodegenerative and Neurological Disorders: Altered sphingolipid metabolism has been identified in conditions like Alzheimer's disease. cancer.govnih.gov Furthermore, S1P receptor modulators, which are structurally related to sphingosine, are a cornerstone of therapy for multiple sclerosis. mdpi.com These agents function by altering immune cell trafficking, highlighting the role of sphingolipid signaling in neuroinflammation. mdpi.com

Cardiovascular Disease: Sphingolipids are critical regulators of inflammation, endothelial function, and lipid metabolism, all of which are central to the pathophysiology of cardiovascular diseases. frontiersin.org Targeting sphingolipid pathways has emerged as a promising strategy to modulate these processes and ameliorate disease progression. frontiersin.org

Inflammatory Diseases: The S1P/S1P receptor signaling axis is a key regulator of immune cell trafficking and inflammatory responses. frontiersin.org Modulating this pathway has therapeutic potential beyond multiple sclerosis for a range of inflammatory conditions.

The following table details the mechanistic roles of key sphingolipid metabolites in various disease contexts.

MetabolitePrimary Cellular Role(s)Implication in Disease Pathophysiology
Ceramide Induces apoptosis, cell cycle arrest, cellular stress responses. nih.govnih.govHigh levels: Therapeutic goal in cancer. nih.govDysregulation: Implicated in neurodegeneration (Alzheimer's) and insulin (B600854) resistance. cancer.govmdpi.com
D-erythro-Sphingosine Pro-apoptotic, inhibits Protein Kinase C (PKC). nih.govnih.govsigmaaldrich.comPrecursor to both pro-apoptotic Ceramide and pro-survival S1P, acting as a key branch point. themedicalbiochemistrypage.org
Sphingosine-1-Phosphate (S1P) Promotes cell survival, proliferation, migration, and inflammation; regulates immune cell trafficking. mdpi.comnih.govHigh levels: Associated with tumor progression and chemoresistance. mdpi.comSignaling: Key target in autoimmune diseases like Multiple Sclerosis. mdpi.com

Synthetic Methodologies and Chemical Biology Approaches for D Erythro Sphingosine Analogs

Total Synthesis Routes for D-erythro-Sphingosine

The total synthesis of D-erythro-sphingosine has been a significant focus of organic chemistry, leading to a variety of strategies to control its stereochemistry.

Stereoselective synthesis of D-erythro-sphingosine is essential to obtain the biologically active isomer. Numerous approaches have been developed to control the stereochemistry at the C2 and C3 positions. One common strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomers. For instance, asymmetric aldol (B89426) additions have been employed to set the stereocenters with high diastereoselectivity. Another approach relies on substrate-controlled reactions, where the existing stereochemistry of a chiral starting material dictates the stereochemical outcome of subsequent transformations.

Chiro-specific synthesis, which starts from a chiral precursor that already contains some of the required stereocenters, is another powerful strategy. This method ensures the correct absolute configuration of the final product. A notable example is the synthesis starting from L-serine, which provides the C2 stereocenter. The synthesis often involves the addition of a long-chain alkyl group and the creation of the C3 stereocenter with the correct erythro configuration through stereoselective reduction or other transformations.

A variety of synthetic routes have been explored, starting from different chiral precursors such as D-xylose and D-arabinose, which proceed through acetylenic intermediates. researchgate.net These methods highlight the versatility of carbohydrate-based starting materials in the stereocontrolled synthesis of complex molecules like sphingosine (B13886).

The use of readily available natural products as starting materials offers an efficient pathway to D-erythro-sphingosine.

D-galactose: A chirospecific total synthesis of D-erythro-sphingosine has been achieved starting from D-galactose. nih.gov This route proceeds via an azidosphingosine intermediate, which is a versatile precursor for the synthesis of various sphingolipids. nih.gov The use of D-galactose as a chiral pool starting material ensures the correct absolute stereochemistry of the final product.

D-ribo-phytosphingosine: D-ribo-phytosphingosine, which is commercially available from yeast fermentation, is an attractive precursor for the synthesis of D-erythro-sphingosine. researchgate.net This approach takes advantage of the pre-existing carbon skeleton and stereocenters of phytosphingosine. The key transformation in this synthesis is the selective removal of the C4 hydroxyl group to introduce the characteristic trans double bond of sphingosine. researchgate.net One efficient method involves the formation of a cyclic sulfate (B86663) intermediate from the 3,4-vicinal diol of phytosphingosine, followed by an elimination reaction to generate the E-allylic alcohol moiety of sphingosine. researchgate.net

PrecursorKey TransformationAdvantage
D-galactoseFormation of an azidosphingosine intermediateChirospecific synthesis ensuring high optical purity. nih.gov
D-ribo-phytosphingosineSelective dehydration of the C4 hydroxyl groupUtilizes a readily available and inexpensive starting material. researchgate.net

Preparation of Deuterated D-erythro-Sphingosine Analogs (D9, D7, etc.)

Deuterium-labeled analogs of D-erythro-sphingosine are invaluable tools in metabolic studies and as internal standards for mass spectrometry-based quantification. The introduction of deuterium (B1214612) atoms at specific positions allows for the tracking of the molecule through metabolic pathways and provides a distinct mass shift for accurate quantification.

D-erythro-Sphingosine-d7: This analog is a commonly used internal standard in lipidomics. The synthesis of D-erythro-sphingosine-d7 typically involves the use of deuterated reagents at a late stage of the synthesis to introduce the deuterium atoms into the long-chain base.

D-erythro-Sphingosine-d9: While specific synthetic details for a D9 analog are less commonly reported in the primary literature compared to D7, the general strategies for preparing deuterated sphingolipids can be applied. The synthesis would likely involve the use of a deuterated long-chain aldehyde or a related building block that is incorporated into the sphingosine backbone.

The preparation of these analogs often involves modifications of the total synthesis routes described earlier, where deuterated starting materials or reagents are used in key steps. For example, deuterated fatty acids can be used in the synthesis of deuterated sphingomyelin (B164518) derivatives. thieme-connect.com

Deuterated AnalogCommon Application
D-erythro-Sphingosine-d7Internal standard for mass spectrometry. medchemexpress.comsigmaaldrich.cominvivochem.comavantiresearch.com
3-O-Sulfo-D-galactosyl-ß1-1'-N-nervonoyl-D-erythro-sphingosine-d7Tracer for quantification in drug development. invivochem.com

Synthesis of Other Labeled D-erythro-Sphingosine Derivatives (e.g., 13C-labeled, azido, clickable analogs)

In addition to deuterium labeling, other isotopic and functional group labels are incorporated into the D-erythro-sphingosine structure to create versatile probes for chemical biology research.

13C-labeled Analogs : Carbon-13 labeled sphingosine analogs are used in nuclear magnetic resonance (NMR) spectroscopy studies and as tracers in metabolic flux analysis. The synthesis of these analogs involves the use of 13C-enriched starting materials, such as [U-13C]-glucose, which can be incorporated into the sphingosine backbone through biosynthetic or synthetic routes.

Azido Analogs : Azidosphingosine is a key intermediate in some total syntheses of sphingosine and also serves as a versatile precursor for the synthesis of other sphingolipid analogs. nih.govbroadpharm.com The azide (B81097) group can be introduced stereoselectively and later converted to the amine group found in sphingosine. nih.gov Furthermore, the azide group is a powerful functional handle for "click chemistry."

Clickable Analogs : The azide group in azidosphingosine allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. interchim.frglenresearch.com This enables the covalent attachment of sphingosine to other molecules containing a terminal alkyne, such as fluorescent dyes, biotin, or affinity tags. broadpharm.cominterchim.fr These "clickable" sphingosine analogs are powerful tools for visualizing and identifying sphingolipid-protein interactions and for studying their subcellular localization.

Labeled DerivativeApplicationKey Functional Group
13C-labeledNMR spectroscopy, metabolic tracing13C isotope
AzidoSynthetic intermediate, click chemistry precursor broadpharm.comAzide (-N3) broadpharm.com
ClickableBioorthogonal ligation, labeling interchim.frglenresearch.comAzide or Alkyne

Development of Non-Physiological D-erythro-Sphingosine Analogs for Research

To probe the structure-activity relationships of D-erythro-sphingosine and to develop specific inhibitors of enzymes involved in its metabolism, a variety of non-physiological analogs have been synthesized. These analogs often feature modifications to the alkyl chain, the stereochemistry, or the functional groups of the natural molecule.

Examples of non-physiological analogs include:

Truncated or extended alkyl chains: These analogs are used to investigate the importance of the chain length for biological activity and for interaction with enzymes and receptors. sigmaaldrich.com

Modified stereochemistry: The synthesis of the other stereoisomers of sphingosine (L-erythro, D-threo, and L-threo) has been crucial in understanding the stereospecificity of its biological effects. sigmaaldrich.com

Fluorinated analogs: The introduction of fluorine atoms can alter the metabolic stability and the electronic properties of the molecule, providing valuable probes for studying enzyme mechanisms. researchgate.net

Analogs with modified functional groups: Replacing the hydroxyl or amine groups with other functionalities can help to identify the key interactions responsible for biological activity. sigmaaldrich.comnih.gov For example, N,N-dimethylsphingosine is a naturally occurring analog with distinct biological activities. mdpi.com

These synthetic analogs have been instrumental in identifying the binding pockets of sphingolipid-metabolizing enzymes and in the development of therapeutic agents that target sphingolipid signaling pathways. nih.gov

Advanced Research Models and Methodologies for D Erythro Sphingosine Studies

In Vitro Cellular Models

In vitro models provide controlled environments to study specific cellular processes influenced by D-erythro-sphingosine without the systemic complexities of a whole organism.

Cultured Cell Lines for Signaling Pathway Analysis

Cultured cell lines are indispensable tools for investigating the signaling cascades initiated by D-erythro-sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P). These models allow for reproducible, high-throughput analysis of specific molecular pathways. For instance, Swiss/3T3 fibroblasts have been used to demonstrate that S1P stimulates the growth of quiescent cells. sigmaaldrich.com The human promyelocytic leukemia cell line, HL-60, is another well-established model where D-erythro-sphingosine has been shown to induce apoptosis, providing insights into its role in regulating cell fate. sigmaaldrich.com Furthermore, the HT22 mouse hippocampal neuron cell line is utilized in studies of oxidative stress, where D-erythro-sphingosine is investigated as a bioactive lipid that may protect against neuronal damage. nih.gov

Table 1: Examples of Cultured Cell Lines in D-erythro-Sphingosine Research

Cell Line Organism Cell Type Research Focus Key Findings Related to Sphingosine (B13886)/S1P
Swiss/3T3 Mouse Fibroblast Cell Growth and Proliferation S1P stimulates the growth of quiescent cells. sigmaaldrich.com
HL-60 Human Promyelocytic Leukemia Apoptosis, Cell Fate D-erythro-sphingosine induces apoptosis. sigmaaldrich.com
HT22 Mouse Hippocampal Neuron Oxidative Stress, Neuroprotection Sphingosine acts as a bioactive lipid against oxidative stress damage. nih.gov

Primary Cell Cultures for Specific Biological Responses

Primary cell cultures, derived directly from animal or human tissues, offer a model system that more closely reflects the physiological state of cells in vivo. These cultures are instrumental in studying cell-type-specific responses to D-erythro-sphingosine. For example, studies using isolated primary rat mast cells have been crucial in defining the dual role of D-erythro-sphingosine as both an inhibitor of protein kinase C and a potential stimulator of histamine (B1213489) release. tocris.com In the field of immunology, primary mouse splenocytes have been used to investigate how liposomes containing sphingolipids impact lymphocyte activation and proliferation, revealing that the ceramide content of membranes can influence T cell responses. mdpi.com

Liposome Systems for Membrane Interaction Studies

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model system to study the interactions of lipids and proteins with cellular membranes. mdpi.com These synthetic mimics of cell membranes allow researchers to control the lipid composition precisely and study the biophysical consequences of incorporating sphingolipids like D-erythro-sphingosine and its derivatives. Studies have utilized liposomes containing erythrocyte membrane proteins to investigate how these components facilitate the transfer of materials into a lipid monolayer, providing insights into membrane fusion and interaction dynamics. nih.gov By creating liposomes with varying compositions of ceramides (B1148491), researchers can model the membranes of different T cell subpopulations and study how membrane lipid content affects cellular processes like viability and activation. mdpi.com

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic and physiological roles of D-erythro-sphingosine in a whole organism, including its metabolism and function in complex diseases.

Genetically Modified Models for Sphingolipid Pathway Perturbation

The advent of genetic engineering has revolutionized the study of sphingolipid metabolism. Genetically modified mouse models, in which specific genes encoding enzymes in the sphingolipid pathway are inactivated or altered, have provided invaluable insights. nih.gov For example, mice lacking one of the six mammalian ceramide synthases (CerS), such as CerS2 null mice, exhibit a range of pathologies and have been instrumental in delineating the specific roles of very-long-chain ceramides and their downstream metabolites. nih.gov The development of CRISPR-based technologies has further accelerated this research, with pooled libraries of guide RNAs allowing for systematic knockout of genes in the sphingolipid metabolism pathways to identify metabolic vulnerabilities in various cell types. addgene.org

Table 2: Selected Genetically Modified Mouse Models for Sphingolipid Research

Model Genetic Modification Key Phenotype/Application Reference
CerS2 Null Mouse Deletion of the Ceramide Synthase 2 gene Pathologies related to the lack of very-long-chain (C22-C24) ceramides; used to study the specific functions of these sphingolipids. nih.gov
ACER2 Knockout Mouse Deletion of the Alkaline Ceramidase 2 gene in hematopoietic cells Reduced blood levels of both sphingosine and S1P, demonstrating ACER2's role in providing sphingosine for S1P synthesis in red blood cells. mdpi.com
Mfsd2b Knockout Mouse Deletion of the Major facilitator superfamily domain containing 2B gene Accumulation of S1P in erythrocytes, identifying Mfsd2b as a key S1P exporter in red blood cells and platelets. nih.gov

Application in Disease Models (e.g., germ-free mice)

Germ-free (GF) mice, which are raised in a sterile environment and lack any microorganisms, are a powerful tool for investigating the interaction between the host and its gut microbiota. mdpi.com These models are crucial for studying how the microbiome influences host physiology, metabolism, and immune responses. GF mice exhibit distinct phenotypes compared to conventionally raised animals, such as an enlarged cecum and an underdeveloped immune system. mdpi.com In the context of sphingolipid research, GF models allow scientists to explore how the gut microbiota affects host sphingolipid metabolism and signaling. Humanized GF mouse models, which are colonized with human microbiota and reconstituted with a human immune system, are particularly valuable for studying how the microbiome contributes to the pathogenesis of human-specific infections and diseases. nih.govtouro.edu Comparing these models to their conventional counterparts helps to dissect the contribution of resident microbiota to host signaling pathways, including those involving D-erythro-sphingosine. nih.gov

Omics Technologies and Data Integration

The study of D-erythro-sphingosine and its complex roles in cellular processes has been significantly advanced by the advent of high-throughput "omics" technologies. These approaches allow for a global assessment of molecules in a biological system, providing a comprehensive view of the sphingolipid network and its interactions.

Advanced Lipidomics for Comprehensive Sphingolipid Profiling

Lipidomics, the large-scale study of lipids, is central to understanding the roles of D-erythro-sphingosine and its derivatives. Advanced analytical techniques are essential for the accurate identification and quantification of the vast array of sphingolipid species within a cell or tissue. metwarebio.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of modern lipidomics due to its high sensitivity and specificity. metwarebio.com

High-resolution mass spectrometry provides precise mass measurements, which aids in the exact identification of different lipid species. metwarebio.com A crucial enhancement to this is tandem mass spectrometry (MS/MS), which involves multiple stages of mass analysis. In MS/MS, specific lipid ions are selected and fragmented, and the resulting fragment patterns provide detailed structural information, such as the length and saturation of fatty acid chains, allowing for the differentiation of closely related or isobaric sphingolipid molecules. metwarebio.comfrontiersin.org This level of detail is critical for building a comprehensive profile of the sphingolipidome. frontiersin.org

The process begins with efficient lipid extraction from biological samples. Classic methods like the Bligh and Dyer or Folch procedures, which use a chloroform (B151607) and methanol (B129727) solvent system, are commonly employed to separate lipids into an organic phase. metwarebio.commdpi.com After extraction, chromatographic separation techniques, such as high-performance liquid chromatography (HPLC), are used to resolve the complex mixture of lipids before they are introduced into the mass spectrometer. frontiersin.org This combination of HPLC and ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) is a powerful strategy for both qualitative and quantitative sphingolipid analysis. frontiersin.org

TechniquePrincipleApplication in Sphingolipid ProfilingReference
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates complex lipid mixtures based on physicochemical properties before mass analysis.Resolves different classes of sphingolipids (e.g., ceramides, sphingomyelins) and their subspecies. metwarebio.comfrontiersin.org
Tandem Mass Spectrometry (MS/MS)Ions of a specific mass-to-charge ratio are selected and fragmented to generate a characteristic spectrum.Provides detailed structural information, enabling the identification of the sphingoid base and N-acyl chain of specific sphingolipids. frontiersin.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS)Measures mass with very high accuracy.Enables precise determination of the elemental composition of sphingolipid molecules, increasing confidence in their identification. metwarebio.com
Shotgun LipidomicsDirect infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.Allows for high-throughput, quantitative analysis of major sphingolipid classes. mdpi.com

Integration with Proteomics and Transcriptomics for Systems Biology Insights

While lipidomics provides a snapshot of the sphingolipid landscape, integrating this data with other omics layers, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression via RNA transcripts), offers a more dynamic and holistic understanding of sphingolipid metabolism and function. creative-proteomics.comfrontiersin.org This multi-omics approach is fundamental to systems biology, which aims to understand the complex interactions within a biological system as a whole. researchgate.netnih.gov

By combining lipidomics and transcriptomics, researchers can correlate changes in the levels of specific sphingolipids with the expression levels of genes encoding the enzymes responsible for their synthesis and degradation. creative-proteomics.comnih.gov For instance, an increase in D-erythro-sphingosine levels might be linked to the upregulation of genes for enzymes in the de novo synthesis pathway. nih.gov This integrated analysis helps to uncover the regulatory networks that govern sphingolipid homeostasis. creative-proteomics.com

Similarly, integrating proteomics data can reveal the abundance and post-translational modifications of key enzymes and signaling proteins involved in the sphingolipid pathway. mdpi.com This is crucial because the activity of an enzyme is not solely dependent on its gene expression level but also on its actual protein level and functional state. The LIPID MAPS Consortium has pioneered efforts to create predictive models of sphingolipid metabolism by integrating lipidomics and transcriptomics data, demonstrating how this approach can be used to understand the flux through metabolic pathways under different conditions. researchgate.netnih.govtechnologynetworks.com

Integrated Omics ApproachKey Insights GainedExample Application in Sphingolipid ResearchReference
Lipidomics + TranscriptomicsCorrelates lipid levels with the expression of genes involved in their metabolism.Identifying transcriptional regulatory networks that control sphingolipid biosynthesis and signaling pathways. creative-proteomics.comresearchgate.netnih.gov
Lipidomics + ProteomicsLinks lipid profiles to the abundance and activity of metabolic enzymes and interacting proteins.Validating that changes in gene expression translate to functional protein levels that alter sphingolipid concentrations. mdpi.com
Lipidomics + Transcriptomics + ProteomicsProvides a multi-layered, comprehensive view of the flow of biological information from gene to protein to metabolite.Developing quantitative, systems-level models to predict how perturbations (e.g., drug treatment) affect the entire sphingolipid network. frontiersin.orgnih.gov

Computational Modeling and Simulation

Computational approaches provide powerful tools to investigate the behavior of D-erythro-sphingosine and its derivatives at a molecular level, offering insights that are often inaccessible through experimental methods alone. arxiv.org

Molecular Dynamics (MD) Simulations of D-erythro-Sphingosine in Membranes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com In the context of sphingolipid research, MD simulations are invaluable for understanding how lipids containing a D-erythro-sphingosine backbone, such as ceramides and sphingomyelins, behave within a lipid bilayer, which is the fundamental structure of cell membranes. nih.govresearchgate.net

These simulations can be performed at different levels of detail. Atomistic models explicitly represent every atom in the system, providing high-resolution information about molecular interactions, such as hydrogen bonding between sphingolipids and their neighbors. arxiv.orgnih.gov This level of detail is crucial for understanding how the unique structure of the sphingosine headgroup contributes to membrane properties. researchgate.net However, atomistic simulations are computationally expensive. Coarse-grained (CG) models, which group several atoms into single interaction sites, allow for simulations of larger systems and over longer timescales. nih.gov This makes it possible to study collective phenomena like the formation of lipid rafts or domains enriched in sphingolipids and cholesterol. cornell.edu

MD simulations have revealed key structural details, such as the tendency of sphingolipids to form a dense hydrogen-bonding network at the membrane interface, which contributes to the stability and reduced permeability of sphingolipid-rich membranes. nih.govresearchgate.net These models help researchers visualize and analyze the conformation, orientation, and dynamics of individual sphingolipid molecules within the complex and crowded membrane environment. nih.govresearchgate.net

Simulation ApproachLevel of DetailAdvantagesLimitationsReference
All-Atom (AA) MDExplicit representation of every atom.Provides high-resolution detail on specific molecular interactions, such as hydrogen bonding and van der Waals forces.Computationally intensive; limited to smaller systems and shorter timescales. nih.govresearchgate.net
Coarse-Grained (CG) MDGroups of atoms are represented as single "beads."Enables simulation of larger membrane patches and longer biological events (e.g., domain formation, protein-lipid interactions).Loss of fine-grained atomic detail; requires careful parameterization. nih.gov
United-Atom (UA) MDHydrogen atoms are implicitly included with the heavy atoms to which they are bonded.A compromise between AA and CG, reducing computational cost while retaining significant chemical detail.Less detailed than all-atom models. researchgate.net

In Silico Approaches for Predicting Interactions and Mechanisms

Beyond MD simulations, a variety of other in silico (computer-based) methods are used to predict the interactions of D-erythro-sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), with proteins and to elucidate their mechanisms of action. mdpi.com These computational tools are particularly useful in drug discovery and for generating new hypotheses about biological function. nih.govmdpi.com

Molecular docking is a technique that predicts the preferred orientation of one molecule (a ligand, such as sphingosine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This is widely used to study how sphingolipids might fit into the active sites of enzymes like sphingosine kinases or bind to G protein-coupled receptors like the S1P receptors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. This can be used to screen large databases of compounds to find new molecules that might interact with sphingolipid-related targets. nih.gov Furthermore, web-based tools like SwissTargetPrediction use the principle of chemical similarity to predict the protein targets of a small molecule by comparing it to a database of known bioactive compounds. frontiersin.org These predictive models help researchers prioritize experimental studies and can provide crucial insights into the signaling pathways regulated by D-erythro-sphingosine and its metabolites. frontiersin.org

In Silico MethodPrincipleApplication for D-erythro-Sphingosine StudiesReference
Molecular DockingPredicts the binding pose and affinity of a ligand within the active site of a target protein.Investigating how sphingosine or its inhibitors bind to sphingosine kinases (SK1/SK2) or S1P receptors. nih.govmdpi.com
Virtual ScreeningComputationally screens large libraries of chemical compounds to identify those likely to bind to a target.Discovering novel inhibitors or modulators of enzymes and receptors in the sphingolipid pathway. nih.gov
Pharmacophore ModelingDefines the key steric and electronic features necessary for molecular recognition at a receptor site.Designing new molecules with improved potency or selectivity for sphingolipid-related targets. nih.gov
Target Prediction (e.g., SwissTargetPrediction)Predicts potential protein targets of a small molecule based on 2D/3D similarity to known active compounds.Identifying novel, previously unknown protein interactions and potential off-target effects for sphingosine-related molecules. frontiersin.org

Future Directions and Unanswered Questions in D Erythro Sphingosine Research

Elucidating Novel D-erythro-Sphingosine Binding Partners and Effector Molecules

While D-erythro-sphingosine is known to be a precursor for other bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P), its own signaling roles are still being uncovered. lipidmaps.org A primary future goal is the comprehensive identification of its direct binding partners and effector molecules. D-erythro-sphingosine is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). medchemexpress.comsigmaaldrich.com However, the full spectrum of its protein interactions remains largely uncharacterized.

Future research will likely employ advanced proteomics and chemical biology approaches to capture and identify novel sphingosine-interacting proteins. Techniques such as affinity-purification mass spectrometry, using tagged sphingosine (B13886) analogs, could reveal previously unknown effectors. Identifying these partners is crucial for understanding how D-erythro-sphingosine directly influences cellular pathways, independent of its conversion to other sphingolipids. Unraveling these interactions will provide a more complete picture of the sphingolipid signaling network and may present new targets for therapeutic intervention.

Deeper Understanding of Compartmentalized D-erythro-Sphingosine Metabolism and Signaling

Sphingolipid metabolism is highly compartmentalized within the cell, and the location of D-erythro-sphingosine generation and conversion dictates its ultimate biological effect. nih.govresearchgate.net The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER), where precursors are converted to dihydroceramide (B1258172) and then ceramide. researchgate.net Ceramide can then be acted upon by ceramidases to produce sphingosine. nih.gov Alternatively, sphingosine is generated in the lysosome through the breakdown of complex sphingolipids via the salvage pathway. researchgate.netfrontiersin.org

A significant challenge is to understand how D-erythro-sphingosine is transported between these compartments and how its localized metabolism is regulated. For instance, sphingosine generated in the lysosome can be transported out to be re-acylated into ceramide in the ER or phosphorylated by sphingosine kinases (SKs) in various locations. researchgate.net The two major isoforms, Sphingosine Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2), have distinct subcellular localizations, leading to the generation of S1P in different pools that can have different signaling outcomes. researchgate.netnih.gov SPHK1 is found mainly at the plasma membrane, while SPHK2 is localized to the nucleus, ER, and mitochondria. researchgate.net This spatial separation has profound implications for whether S1P acts intracellularly or is exported to signal through cell surface receptors. nih.govnih.gov Key unanswered questions include the precise mechanisms governing the trafficking of sphingosine between organelles and how cellular stress or stimuli dynamically regulate the activity of metabolic enzymes within these specific compartments.

Advancements in Spatiotemporal Imaging and Quantification of D-erythro-Sphingosine Dynamics

Visualizing and quantifying the dynamic changes in D-erythro-sphingosine levels within living cells is a major technical hurdle. Current methods often rely on mass spectrometry of cell extracts, which provides a static snapshot and loses spatial information. The development of robust tools for real-time imaging is a critical future direction.

Fluorescently tagged sphingolipid analogs have been instrumental in visualizing their localization in membranes and organelles. caymanchem.com However, these probes can sometimes have different metabolic fates than their endogenous counterparts. Future advancements may include the development of genetically encoded biosensors, such as those based on Förster resonance energy transfer (FRET), which could report on local sphingosine concentrations in real-time. Furthermore, improvements in mass spectrometry imaging (MSI) could provide higher resolution mapping of D-erythro-sphingosine and its metabolites within tissues and even single cells, offering a more detailed understanding of its distribution in complex biological systems.

Exploring Stereoisomer-Specific Biological Activities and Therapeutic Implications

D-erythro-sphingosine is the naturally occurring stereoisomer in mammalian cells. nih.gov It has two chiral centers, meaning four possible stereoisomers exist: D-erythro, L-erythro, D-threo, and L-threo. researchgate.net There is growing evidence that these stereoisomers possess distinct biological activities. For example, some synthetic threo-analogues of S1P have been shown to potently inhibit calcium mobilization induced by the natural D-erythro-S1P, suggesting they can compete for binding to cell surface receptors. nih.gov

A key area for future research is the systematic evaluation of how stereochemistry influences interactions with metabolic enzymes and signaling proteins. researchgate.net Techniques like vibrational circular dichroism (VCD) are being developed to better discriminate between sphingosine stereoisomers. researchgate.netacs.org Understanding the stereoisomer-specific effects is not only fundamentally important but also has significant therapeutic implications. It could lead to the design of highly specific agonists or antagonists that target particular sphingolipid pathways with greater precision and fewer off-target effects. For instance, studies have found differences in the chemical configurations of D-erythro and L-threo isomers in sphingosylphosphorylcholine (B14255) preparations. nih.gov

Development of Highly Selective Pharmacological Modulators for Sphingosine Metabolism

The enzymes that regulate the levels of D-erythro-sphingosine and its phosphorylated product, S1P, are attractive therapeutic targets for a range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases. nih.govmdpi.com A major focus of drug discovery is the development of highly selective pharmacological modulators for these enzymes.

Table 1: Key Enzymes in Sphingosine Metabolism and Examples of Modulators

Enzyme Function Modulator Class Example Compound Therapeutic Area of Interest
Sphingosine Kinases (SPHK1/2) Phosphorylates sphingosine to S1P lipidmaps.org Inhibitors PF-543 Cancer, Inflammation nih.gov
S1P Receptors (S1PR1-5) Mediate extracellular S1P signaling nih.gov Modulators (Agonists/Antagonists) Fingolimod (FTY720), Ozanimod Multiple Sclerosis, Autoimmune Diseases nih.govwikipedia.org
Ceramidases (ACDase, NCDase) Hydrolyze ceramide to sphingosine nih.gov Inhibitors (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol Cancer frontiersin.orgnih.gov

| S1P Lyase (SPL) | Irreversibly degrades S1P frontiersin.org | Inhibitors | Not specified | Inflammation, Fibrosis |

While several S1P receptor modulators like Fingolimod are already in clinical use, there is a need for compounds with improved selectivity for specific S1P receptor subtypes to minimize side effects. wikipedia.orgclevelandclinic.org Similarly, developing isoform-specific inhibitors for SPHK1 and SPHK2 is a major goal, as these kinases can have opposing roles in processes like cancer progression. nih.gov Future research will focus on designing novel small molecules that can precisely tune the activity of these enzymes, offering more refined control over the sphingolipid rheostat in disease states. mdpi.com

Leveraging Deuterated Analogs for Non-Invasive Research and Diagnostics

Stable isotope-labeled compounds, such as D-erythro-Sphingosine, D9, are invaluable tools for sphingolipidomics research. nih.govnih.gov These deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification, as they have nearly identical physicochemical properties to their endogenous counterparts, ensuring accurate measurement. caymanchem.com

The use of deuterated sphingosine in metabolic tracing studies is a powerful approach to track the flux of sphingolipids through various metabolic pathways in vitro and in vivo. nih.gov For instance, studies using this compound have demonstrated its uptake by cells and subsequent conversion into deuterated sphingosine-1-phosphate, ceramide, and sphingomyelin (B164518). nih.govnih.gov This allows researchers to dissect the dynamics of sphingolipid metabolism under different physiological and pathological conditions.

Future applications could extend to non-invasive diagnostics. By administering deuterated precursors and analyzing their metabolic products in plasma or other biofluids, it may be possible to develop novel biomarkers for diseases associated with altered sphingolipid metabolism. caymanchem.com This approach offers a dynamic window into metabolic pathways that is not achievable with static measurements of endogenous lipid levels.

Q & A

Q. What are the key structural and physicochemical properties of D-erythro-Sphingosine, D9, and how do these influence experimental handling?

this compound (C18H28D9NO2) is a deuterated sphingolipid with a molecular weight of 309 g/mol. Its solubility in chloroform, ethanol, methanol, and DMSO makes it suitable for lipid-based assays, but its stability requires storage at −20°C . The deuterium labeling at positions 15–18 enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by reducing metabolic interference . Researchers must use inert atmospheres (e.g., nitrogen) during handling to prevent oxidation .

Q. What standardized assays are recommended for quantifying this compound in cellular systems?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for purity verification (>98%) and quantification . For cellular uptake studies, fluorescent labeling (e.g., BODIPY analogs) or LC-MS/MS with deuterium-specific transitions (e.g., m/z 309 → 264) can track intracellular distribution . Calcium imaging using Fura-2-loaded cells (excitation 340/380 nm, emission 510 nm) is recommended for assessing its role in TRPM3 channel activation .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

Always request Certificates of Analysis (CoA) from suppliers, verifying purity (TLC/HPLC), isotopic enrichment (MS), and solvent residues (GC). Reproducibility across experiments requires normalizing stock solutions using molar extinction coefficients (e.g., ε = 0.1 L·mol⁻¹·cm⁻¹ at 205 nm) . Cross-validate results with non-deuterated controls (e.g., L-threo-Sphingosine) to isolate isotopic effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s synergistic activation of TRPM3 channels?

Use INS-1E β-cells or primary pancreatic β-cells in calcium-free buffers to isolate TRPM3-specific responses . Co-application with pregnenolone sulfate (PS, 10–35 µM) amplifies calcium influx (measured via Fura-2 ratiometry), but dose-response curves must account for PS’s partial agonism at low concentrations . For isoform-specific analysis, combine Western blot (anti-TRPM3 antibodies) and CRISPR-mediated knockdown to confirm target specificity .

Q. How can isotopic labeling (D9) resolve controversies about D-erythro-Sphingosine’s metabolic stability in signaling pathways?

Deuterium labeling at the C15–C18 positions reduces enzymatic degradation by sphingosine kinases, enabling precise tracking of sphingosine-1-phosphate (S1P) dynamics in lipid rafts . Pair pulse-chase experiments with MALDI-TOF MS to compare turnover rates between deuterated and non-deuterated analogs in ceramide synthesis pathways .

Q. What methodological pitfalls arise when studying this compound’s inhibition of protein kinase C (PKC) and calmodulin-dependent enzymes?

PKC inhibition (IC₅₀ ~10 µM) is concentration-dependent and varies by isoform (e.g., PKCα vs. PKCδ). Use kinase activity assays (e.g., fluorescent peptide substrates) in calcium-free buffers to avoid confounding calmodulin interactions . For mast cell activation studies, pre-incubate cells with sphingosine kinase inhibitors (e.g., SKI-II) to distinguish PKC-mediated histamine release from S1P-driven effects .

Q. How can researchers reconcile contradictory data on this compound’s role in apoptosis vs. proliferation?

Cell-type specificity (e.g., INS-1E vs. HeLa) and serum-free vs. serum-containing conditions significantly alter outcomes. Design dose-response matrices (0.1–50 µM) with apoptosis markers (Annexin V/PI) and proliferation assays (MTT/BrdU). Cross-reference with sphingolipidomic profiling to correlate cellular responses with ceramide/S1P ratios .

Methodological Best Practices

Q. How to optimize lipid extraction protocols for this compound in complex biological matrices?

Use Bligh-Dyer extraction (chloroform:methanol:water, 1:2:0.8) with 0.1% formic acid to improve recovery. For tissue samples, homogenize in liquid nitrogen to prevent lipid oxidation. Validate recovery rates (>90%) using deuterated internal standards (e.g., this compound) and normalize to protein content (Bradford assay) .

Q. What statistical frameworks are appropriate for analyzing synergistic effects in TRPM3 activation studies?

Apply the Chou-Talalay combination index (CI) to quantify synergism between D-erythro-Sphingosine and PS. For calcium flux data, use non-linear regression (GraphPad Prism) to calculate EC₅₀ values and assess significance via two-way ANOVA with Tukey’s post-hoc test .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for solubilization in organic solvents. In case of skin contact, wash immediately with soap and water. Store lyophilized powder under argon at −20°C, and dispose of waste via EPA-approved incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.